molecular formula C13H18N2S B1361106 Benzothiazol-2-yl-hexyl-amine CAS No. 28455-41-6

Benzothiazol-2-yl-hexyl-amine

Cat. No.: B1361106
CAS No.: 28455-41-6
M. Wt: 234.36 g/mol
InChI Key: HKMIIJUEEMKHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazol-2-yl-hexyl-amine is a useful research compound. Its molecular formula is C13H18N2S and its molecular weight is 234.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzothiazol-2-yl-hexyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazol-2-yl-hexyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMIIJUEEMKHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342205
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28455-41-6
Record name benzothiazol-2-yl-hexyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzothiazol-2-yl-hexyl-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Subject:


-hexyl-1,3-benzothiazol-2-amine (CAS: 28455-41-6)
Audience:  Medicinal Chemists, Pharmacologists, and Chemical Biologists

Executive Summary

Benzothiazol-2-yl-hexyl-amine (also known as


-hexyl-1,3-benzothiazol-2-amine) represents a critical structural motif in medicinal chemistry, serving as a lipophilic derivative of the privileged 2-aminobenzothiazole scaffold. While the parent 2-aminobenzothiazole is a versatile pharmacophore found in antitumor (e.g., Phortress) and anticonvulsant agents (e.g., Riluzole), the 

-hexyl derivative specifically explores the hydrophobic space within binding pockets.

This compound is primarily utilized as:

  • A Hydrophobic Probe: To map the steric and lipophilic tolerance of ATP-binding pockets in kinase inhibitors (e.g., PI3K, VEGFR-2).

  • An Antimicrobial Lead: Leveraging the hexyl chain to facilitate membrane permeation in Gram-positive bacteria (MRSA) and fungal strains.

  • A Synthetic Intermediate: A stable building block for generating complex bis-heterocyclic ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The addition of a hexyl chain to the 2-amino position significantly alters the physicochemical profile of the benzothiazole core, shifting it from a polar fragment to a highly lipophilic molecule capable of crossing the blood-brain barrier (BBB) and bacterial cell walls.

Table 1: Physicochemical Specifications
PropertyValueContext
IUPAC Name

-hexyl-1,3-benzothiazol-2-amine
Official designation
CAS Number 28455-41-6Unique Identifier
Molecular Formula

Molecular Weight 234.36 g/mol Fragment-like (<300 Da)
LogP (Predicted) ~4.9High lipophilicity; decreased water solubility
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases
H-Bond Acceptors 2 (N, S)Interaction with active site residues
Polar Surface Area ~53.2 ŲFavorable for membrane permeability
Appearance Low-melting solid or viscous oilHexyl chain flexibility disrupts crystal lattice

Synthesis Methodologies

The synthesis of Benzothiazol-2-yl-hexyl-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (


) . This route is preferred over oxidative cyclization of thioureas due to higher atom economy and cleaner workup profiles when starting from commercially available 2-chlorobenzothiazoles.
Reaction Mechanism & Pathway

The reaction proceeds via the addition-elimination mechanism where the hexylamine acts as the nucleophile attacking the C-2 position of the benzothiazole, displacing the chloride ion.

Synthesispathway SM1 2-Chlorobenzothiazole (Electrophile) Complex Meisenheimer-like Intermediate SM1->Complex + SM2 DMF/K2CO3, 100°C SM2 n-Hexylamine (Nucleophile) Product Benzothiazol-2-yl-hexyl-amine (Target) Complex->Product - Cl⁻ Byproduct HCl (Salt) Complex->Byproduct

Figure 1:


 Synthesis Pathway for Benzothiazol-2-yl-hexyl-amine.
Optimized Synthetic Protocol

Objective: Synthesis of


-hexyl-1,3-benzothiazol-2-amine on a 5 mmol scale.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq, 850 mg)

  • 
    -Hexylamine (1.2 eq, 0.8 mL)
    
  • Potassium Carbonate (

    
    ) (2.0 eq, 1.38 g)
    
  • DMF (Dimethylformamide) (10 mL)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzothiazole in DMF.

  • Addition: Add

    
     followed by the dropwise addition of 
    
    
    
    -hexylamine.
  • Reaction: Attach a reflux condenser and heat the mixture to 100°C for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 8:2). The starting material (

    
    ) should disappear, yielding a lower 
    
    
    
    product.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product may precipitate as a solid or oil.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over anhydrous 
      
      
      
      , and concentrate in vacuo.
  • Purification: If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Biological Potential & SAR Analysis[2]

The


-hexyl derivative sits at a specific inflection point in Structure-Activity Relationship (SAR) studies.
Antimicrobial Activity (Membrane Disruption)

Research indicates that increasing the alkyl chain length at the


-position of 2-aminobenzothiazoles correlates with increased activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
  • Mechanism: The hexyl tail acts as a "lipid anchor," facilitating the insertion of the benzothiazole core into the bacterial lipid bilayer, leading to membrane depolarization.

  • Limitation: In Gram-negative bacteria (e.g., E. coli), high lipophilicity (LogP > 4) often triggers RND-family efflux pumps, reducing intracellular accumulation.

Kinase Inhibition (Hydrophobic Pocket Binding)

In oncology, the benzothiazole scaffold mimics the purine ring of ATP.

  • Role of Hexyl Group: It targets the hydrophobic region II or the solvent-exposed front pocket of kinases (like PI3K

    
     or VEGFR-2). While a methyl group is often too small to generate significant van der Waals contacts, the hexyl chain can occupy these hydrophobic clefts, improving binding affinity (
    
    
    
    ).

SAR_Logic Core 2-Aminobenzothiazole Core (Scaffold) Modification N-Alkylation (Hexyl) Core->Modification Derivatization GramPos Gram(+) Bacteria (S. aureus) Modification->GramPos Increased Lipophilicity Enhances Membrane Entry GramNeg Gram(-) Bacteria (E. coli) Modification->GramNeg High LogP Triggers Efflux Pumps (Reduced Activity) Kinase Kinase Targets (PI3K/VEGFR) Modification->Kinase Fills Hydrophobic Pocket II (Van der Waals interactions)

Figure 2: Structure-Activity Relationship (SAR) Logic for N-hexyl derivatives.[1]

Experimental Protocol: MIC Determination

Context: Evaluating the antimicrobial potency of Benzothiazol-2-yl-hexyl-amine against S. aureus.

Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations should range from 512

    
    g/mL to 0.5 
    
    
    
    g/mL. Ensure final DMSO concentration is <1%.
  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Note: Use Ciprofloxacin as a positive control and sterile DMSO as a negative control.

Safety & Handling (GHS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Handling:

  • Wear nitrile gloves and safety goggles.

  • Work within a fume hood to avoid inhalation of amine vapors or dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. (2025).[2] N-hexyl-1,3-benzothiazol-2-amine (Compound Summary). National Library of Medicine. [Link]

  • Zhang, S., et al. (2019). Identification and structure-activity relationships for a series of N,N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-aminobenzothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Catalano, A., et al. (2013). 2-Aminobenzothiazole derivatives: Synthesis, molecular modeling and antimicrobial evaluation. European Journal of Medicinal Chemistry. [Link]

Sources

Molecular weight and formula of 2-(hexylamino)benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide characterizes 2-(hexylamino)benzothiazole , a lipophilic derivative of the privileged 2-aminobenzothiazole pharmacophore. While the parent scaffold (2-aminobenzothiazole) is a well-documented heterocyclic standard, the N-hexyl derivative represents a specific strategic modification designed to modulate logP (lipophilicity) and membrane permeability .

This molecule is of significant interest in drug discovery for antimicrobial (specifically antifungal) and anticancer applications, where the hexyl side chain facilitates interaction with hydrophobic pockets of target enzymes (e.g., EGFR kinases) or disruption of microbial lipid bilayers.

Part 1: Physicochemical Profile

Note: The following data is derived from stoichiometric calculation and structure-property relationship (SPR) modeling standard in medicinal chemistry.

Identity & Constants
ParameterValueTechnical Note
IUPAC Name N-hexyl-1,3-benzothiazol-2-aminePreferred nomenclature over 2-(hexylamino)...
Molecular Formula C₁₃H₁₈N₂S Derived from parent C₇H₆N₂S via hexyl substitution.
Molecular Weight 234.36 g/mol Monoisotopic Mass: ~234.119 g/mol .
Theoretical LogP ~4.2 - 4.5 High lipophilicity due to C6 aliphatic chain.
H-Bond Donors 1Secondary amine (-NH-).
H-Bond Acceptors 2Thiazole Nitrogen (N3) and Amine Nitrogen.
Physical State Solid/Semi-solidLikely low-melting solid or viscous oil depending on purity.
Structural Analysis

The molecule consists of a rigid, planar benzothiazole core (aromatic, electron-deficient) fused to a flexible hexyl chain .

  • The Core: Acts as a bioisostere of the indole ring, providing π-π stacking capabilities with biological targets (e.g., DNA base pairs or aromatic residues in protein binding sites).

  • The Chain: The hexyl group significantly increases hydrophobicity compared to the methyl/ethyl analogs, enhancing transport across the blood-brain barrier (BBB) or fungal cell walls.

Part 2: Synthetic Pathways & Validation

To synthesize this compound with high purity, we avoid direct alkylation of 2-aminobenzothiazole with hexyl halides due to the risk of poly-alkylation (formation of tertiary amines or quaternary salts).

Recommended Protocol: Nucleophilic Aromatic Substitution (


)
This pathway uses 2-chlorobenzothiazole as the electrophile. The reaction is driven by the electron-withdrawing nature of the thiazole ring, making the C2 position susceptible to nucleophilic attack by hexylamine.
Experimental Workflow (Graphviz)

SynthesisWorkflow ReactantA 2-Chlorobenzothiazole (Electrophile) Solvent Ethanol/TEA Reflux 4-6h ReactantA->Solvent ReactantB Hexylamine (Nucleophile) ReactantB->Solvent Intermediate Meisenheimer-like Transition State Solvent->Intermediate Addition Product 2-(Hexylamino)benzothiazole (Precipitate) Intermediate->Product Elimination (-HCl) Purification Recrystallization (EtOH/Water) Product->Purification Workup

Figure 1: S_NAr Synthesis Pathway. The reaction proceeds via an addition-elimination mechanism where the chloride acts as the leaving group.

Step-by-Step Methodology
  • Stoichiometry: Charge a round-bottom flask with 2-chlorobenzothiazole (1.0 eq) and hexylamine (1.2 eq) .

  • Solvent System: Dissolve in absolute ethanol. Add Triethylamine (

    
    , 1.5 eq)  to scavenge the HCl byproduct.
    
  • Reaction: Reflux at 78-80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting chloride (

    
    ) should disappear, replaced by a more polar product spot.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water. The hydrophobic product should precipitate.

    • Filter the solid.

  • Purification: Recrystallize from ethanol/water to remove trace amine salts.

Part 3: Analytical Characterization

Validation of the structure relies on confirming the presence of the alkyl chain and the integrity of the heteroaromatic core.

TechniqueDiagnostic SignalInterpretation
¹H-NMR (DMSO-d₆)δ 0.85 (t, 3H) Terminal methyl group of hexyl chain.
δ 1.2–1.6 (m, 8H) Internal methylene protons (

) of the chain.
δ 3.4 (q, 2H)

protons (deshielded by Nitrogen).
δ 7.0–7.8 (m, 4H) Aromatic protons of the benzothiazole ring.
δ 8.1 (br s, 1H) -NH proton (Exchangeable with

).
IR Spectroscopy 3200–3400 cm⁻¹ N-H stretch (secondary amine).
2850–2950 cm⁻¹ C-H aliphatic stretch (strong, due to hexyl chain).
1610 cm⁻¹ C=N stretch (thiazole ring).

Part 4: Biological Context & Drug Development

The 2-(hexylamino)benzothiazole moiety is not merely a chemical curiosity; it is a functional pharmacophore.

Structure-Activity Relationship (SAR)

Research into N-alkyl-2-aminobenzothiazoles indicates a "Goldilocks zone" for chain length regarding antimicrobial activity.

  • Short Chains (C1–C3): Low membrane permeability; often inactive against fungi.

  • Medium Chains (C6–C8): Optimal lipophilicity for disrupting fungal cell membranes (ergosterol pathways) and penetrating bacterial biofilms.

  • Long Chains (>C12): "Cut-off" effect; solubility issues reduce bioavailability.

Mechanism of Action (Anticancer/Antimicrobial)

The compound functions often as a Tyrosine Kinase Inhibitor (TKI) mimic or a membrane disruptor.

MOA Compound 2-(Hexylamino)benzothiazole TargetA Fungal Membrane (Lipid Bilayer) Compound->TargetA Hydrophobic Insertion (Hexyl Tail) TargetB Kinase Domain (ATP Binding Pocket) Compound->TargetB Pi-Stacking (Benzothiazole Core) EffectA Membrane Disruption (Leakage of Electrolytes) TargetA->EffectA EffectB Competitive Inhibition (H-bond to Hinge Region) TargetB->EffectB Outcome Cell Death / Apoptosis EffectA->Outcome EffectB->Outcome

Figure 2: Dual Mechanism of Action. The hexyl tail aids membrane insertion, while the core mimics ATP in kinase pockets.

References

  • Synthesis of 2-Aminobenzothiazoles

    • Title: 2-Aminobenzothiazoles in anticancer drug design and discovery.[1]

    • Source: N
    • URL:[Link]

  • Antimicrobial Activity of Alkyl Derivatives

    • Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
    • Source: Microbiology Spectrum (ASM Journals).
    • URL:[Link]

  • General Chemical Data (Parent Compound)

    • Title: 2-Benzothiazolamine (CAS 136-95-8) Data.[2][3][4][5][6]

    • Source: NIST Chemistry WebBook.[2]

    • URL:[Link]

  • Synthetic Methodology (S_NAr Context)

    • Title: Synthesis of benzothiazoles (Methodologies).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Phase Behavior and Physicochemical Characterization of N-Hexylbenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Characterization & Phase Transition Analysis Compound: N-hexyl-1,3-benzothiazol-2-amine (CAS: 28455-41-6)[1]

Executive Summary

N-hexylbenzothiazol-2-amine represents a critical intersection in medicinal chemistry: a lipophilic derivative of the pharmacologically active 2-aminobenzothiazole scaffold. Unlike its parent compound (2-aminobenzothiazole), which exists as a rigid, high-melting solid (


), the introduction of the N-hexyl chain introduces significant conformational entropy.

This modification frequently results in a low-melting solid or a viscous supercooled liquid at ambient conditions, depending on purity and thermal history. This guide provides a rigorous framework for distinguishing, characterizing, and handling these two phases—a critical requirement for formulation stability and bioavailability assessment.

Thermodynamic & Structural Profile: Solid vs. Liquid

The physical state of N-hexylbenzothiazol-2-amine is governed by the competition between the enthalpy of crystal lattice packing (


 stacking of benzothiazole rings) and the entropy of the flexible alkyl tail.
Comparative Physicochemical Matrix
FeatureSolid State (Crystalline) Liquid State (Melt/Supercooled)
Dominant Force Intermolecular H-bonding (N-H···N) &

Stacking
Kinetic energy & Alkyl chain rotation
Order Parameter Long-range translational order (Anisotropic)Short-range order only (Isotropic)
Spectroscopic Signature Sharp, split peaks (IR/Raman due to lattice modes)Broadened bands (Collisional broadening)
Solubility Kinetics Thermodynamic limit (slow dissolution rate)Kinetic advantage (rapid dispersion)
Density High (

)
Lower (Increased free volume)
Processing Risk Polymorphism (Ostwald ripening)Oxidation/Hydrolysis susceptibility
The "Alkyl Effect" on Phase Transition

The hexyl (


) chain acts as an internal "solvent." While the benzothiazole core attempts to stack efficiently, the hexyl tail demands free volume.
  • Mechanism: The flexible chain disrupts the efficient packing seen in the parent amine, typically depressing the melting point from

    
     to a range often between 45–75^\circ\text{C}  (depending on specific polymorphs), or inducing a stable liquid phase at room temperature if impurities are present.
    

Detailed Characterization Protocols

To definitively categorize the material state, researchers must move beyond simple visual inspection. The following protocols provide self-validating data sets.

Protocol A: Thermal Phase Mapping (DSC)

Objective: Determine the melting point (


), glass transition (

), and enthalpy of fusion (

).

Methodology:

  • Sample Prep: Hermetically seal 2–5 mg of N-hexylbenzothiazol-2-amine in an aluminum pan.

  • Cycle 1 (Erasing Thermal History): Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Cooling: Cool to

    
     at 
    
    
    
    to observe crystallization (
    
    
    ) or glass formation.
  • Cycle 2 (Analysis): Re-heat to

    
    .
    
    • Solid Signature: Sharp endothermic peak (Melting).

    • Liquid/Amorphous Signature: Step change in baseline (

      
      ) without a sharp peak.
      
Protocol B: Spectroscopic Phase Differentiation (FTIR)

Objective: Distinguish between the H-bonded solid network and the free amine in liquid.

Key Marker: The N-H stretching vibration (


).
  • Solid State: Look for a lower frequency shift (e.g.,

    
    ) and peak splitting due to rigid intermolecular Hydrogen bonding in the crystal lattice.
    
  • Liquid State: Look for a higher frequency shift (e.g.,

    
    ) and a single broad band, indicating weaker, transient H-bonds and free amine character.
    

Synthesis & Purification Workflow

Phase ambiguity often arises from impurities (e.g., residual hexylamine acting as a plasticizer). A robust synthesis guarantees phase integrity.

SynthesisWorkflow Start Start: 2-Chlorobenzothiazole + Hexylamine Rxn Nucleophilic Aromatic Substitution (Solvent-free or DMF, 100-120°C) Start->Rxn Quench Quench: Pour into Ice-Water Rxn->Quench Extract Extraction: DCM or Ethyl Acetate Quench->Extract Purify Purification: Column Chromatography (Hexane:EtOAc) Extract->Purify Product Pure N-hexylbenzothiazol-2-amine (Check Purity via HPLC) Purify->Product

Figure 1: Synthetic pathway ensuring removal of plasticizing impurities that could falsely mimic a liquid phase.

Phase Energy Landscape Visualization

Understanding the stability of the solid vs. liquid forms is crucial for storage. The solid is thermodynamically stable, but the liquid may be kinetically persistent (supercooled).

EnergyLandscape Liquid Liquid State (High Entropy, High Mobility) Transition Transition State (Nucleation Barrier) Liquid->Transition Cooling Amorphous Amorphous Solid (Glassy State) Liquid->Amorphous Rapid Quench (Skip Nucleation) Solid Crystalline Solid (Thermodynamic Minimum) Transition->Solid Crystallization (Exothermic) Amorphous->Solid Aging/Annealing

Figure 2: Energy landscape showing the relationship between the stable crystalline solid and the metastable liquid/amorphous states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 579726, N-hexyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Jordan, M. J., et al. (2014).Synthesis and antimicrobial activity of some new 2-substituted benzothiazoles. (General reference for alkyl-aminobenzothiazole synthesis protocols).
  • NIST Chemistry WebBook. 2-Benzothiazolamine IR Spectrum (Parent Compound Reference). Retrieved from [Link]

Sources

2-aminobenzothiazole alkyl derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Regioselectivity, and Therapeutic Applications

Executive Summary

The 2-aminobenzothiazole (2-ABT) scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic fusion of a benzene and thiazole ring.[1] While the parent scaffold (e.g., Riluzole) exhibits significant neuroprotective properties, alkyl derivatives of 2-ABT offer a tunable physicochemical profile that enhances lipophilicity, metabolic stability, and target selectivity.

This guide provides a technical deep-dive into the N-alkylation and C-alkylation of 2-ABT. It addresses the critical challenge of regioselectivity (endocyclic vs. exocyclic nitrogen alkylation), outlines robust synthetic protocols, and analyzes the Structure-Activity Relationship (SAR) driving their anticancer and antimicrobial efficacy.

Part 1: Structural Architecture & Regioselectivity

The core challenge in derivatizing 2-aminobenzothiazole lies in its ambient nucleophilicity. The scaffold possesses two distinct nitrogen centers capable of alkylation:[2]

  • Exocyclic Amine (

    
    ):  The primary target for generating secondary/tertiary amines.
    
  • Endocyclic Nitrogen (N3): A competing nucleophile that leads to the formation of benzothiazolium salts (quaternization).

The Regioselectivity Paradox

Under standard nucleophilic substitution conditions (alkyl halide + base), alkylation often yields a mixture of the desired N-exo-alkyl product and the N-endo-alkyl imino-salt.

  • Thermodynamic Control: The exocyclic amine is generally less nucleophilic due to resonance delocalization of the lone pair into the benzothiazole ring. However, strong bases (e.g., NaH,

    
    -BuOK) that deprotonate the exocyclic amine favor the formation of the N-exo-anion, directing alkylation to the exocyclic position.
    
  • Kinetic Control: Neutral conditions or weak bases often favor attack by the more basic endocyclic nitrogen, resulting in ring nitrogen alkylation (N-endo).

Visualization: Synthetic Regioselectivity Pathways

The following diagram illustrates the divergent pathways based on reaction conditions.

Regioselectivity Start 2-Aminobenzothiazole (Parent Scaffold) ConditionA Condition A: Strong Base (NaH/t-BuOK) Polar Aprotic Solvent Start->ConditionA Deprotonation ConditionB Condition B: Neutral/Weak Base (Acetone/EtOH) Start->ConditionB Lone Pair Attack ExoProduct N-Exo-Alkyl Derivative (Secondary Amine) TARGET: Bioactive ConditionA->ExoProduct SN2 Attack (Thermodynamic) EndoProduct N-Endo-Alkyl Derivative (Imino/Salt Form) TARGET: Ionic Liquids/Dyes ConditionB->EndoProduct Quaternization (Kinetic)

Caption: Divergent alkylation pathways of 2-aminobenzothiazole. Strong bases favor the bioactive exocyclic secondary amine (Green), while neutral conditions favor endocyclic quaternization (Red).

Part 2: Synthetic Methodologies

To ensure reproducibility and high yield of the bioactive N-exo-alkyl derivatives, we prioritize methods that suppress endocyclic attack.

Method A: Reductive Amination (High Fidelity)

This method is preferred for introducing alkyl groups without the risk of over-alkylation or endocyclic quaternization. It proceeds via a Schiff base intermediate.

  • Mechanism: Condensation of 2-ABT with an aldehyde/ketone followed by reduction.

  • Advantages: High regioselectivity for the exocyclic nitrogen; avoids quaternary salt formation.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

For introducing bulky alkyl groups or when using unreactive alkyl halides, palladium catalysis offers superior control.

  • Catalyst System:

    
     with XPhos or BINAP ligands.
    
  • Base:

    
     or 
    
    
    
    .
Part 3: Detailed Experimental Protocol

Target Synthesis: N-(4-methoxybenzyl)benzo[d]thiazol-2-amine Rationale: This protocol utilizes a reductive amination approach, ensuring exclusive exocyclic alkylation.

Reagents & Equipment[3]
  • Substrate: 2-Aminobenzothiazole (1.0 eq, 10 mmol)

  • Reagent: 4-Methoxybenzaldehyde (1.0 eq, 10 mmol)

  • Solvent: Anhydrous Methanol (50 mL)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Ice Bath.

Step-by-Step Workflow
  • Imine Formation (Schiff Base):

    • Dissolve 2-aminobenzothiazole (1.50 g) and 4-methoxybenzaldehyde (1.36 g) in anhydrous methanol (50 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to activate the carbonyl.

    • Reflux the mixture at 65°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Disappearance of starting amine indicates imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add

      
       (0.57 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir overnight (12h).

  • Work-up:

    • Quench excess hydride with distilled water (10 mL).

    • Evaporate methanol under reduced pressure.

    • Extract the residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10-20% EtOAc in Hexane).

    • Expected Yield: 85-92%.

Part 4: Biological Efficacy & SAR

Alkyl derivatives of 2-ABT exert potent biological effects primarily through kinase inhibition and membrane disruption.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway

N-alkyl-2-aminobenzothiazoles have shown significant inhibitory activity against Class I PI3K isoforms. The alkyl chain often occupies the hydrophobic region of the ATP-binding pocket, enhancing affinity compared to the unsubstituted parent.

Key SAR Findings:

  • Chain Length: Propyl and butyl chains on the exocyclic nitrogen often optimize lipophilicity (logP ~3-4) for cell permeability.

  • Terminal Functionality: Terminal morpholine or piperazine groups on the alkyl chain improve water solubility and interaction with the hinge region of kinases [1].

PI3K_Pathway Drug N-Alkyl-2-ABT Derivative PI3K PI3K (p110 subunit) Drug->PI3K Inhibits (ATP Competition) Apoptosis Apoptosis / Cell Cycle Arrest Drug->Apoptosis Induces via Pathway Blockade PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of Action. N-alkyl-2-ABT derivatives competitively inhibit PI3K, blocking the conversion of PIP2 to PIP3, thereby suppressing the Akt/mTOR survival signaling cascade.

Antimicrobial Activity

N-alkyl derivatives, particularly those with N-propylimidazole or long-chain alkyl substituents, exhibit potent activity against MRSA and M. tuberculosis. The mechanism involves disruption of the bacterial cell membrane potential and inhibition of DNA gyrase [2].

Part 5: Quantitative Data Summary

The following table summarizes the potency of selected N-alkyl derivatives compared to standard controls.

Compound IDSubstituent (R on N-exo)Target/OrganismIC50 / MIC (

M)
Reference
OMS5 4-NitrobenzylA549 (Lung Cancer)22.13[3]
OMS14 Piperazine-linkerPI3K

(Enzyme)
65% Inhibition[3]
ABT-Im N-propyl-imidazoleS. aureus (MRSA)2.9[2]
ABT-C6 n-HexylC. albicans12.5[4]
Riluzole H (Parent)Glutamate ReleaseN/A (Control)-

Note: The N-propyl-imidazole derivative (ABT-Im) shows superior antibacterial activity due to the specific interaction of the imidazole ring with bacterial targets, highlighting the importance of functionalized alkyl chains.

Part 6: References
  • Preparation, antibacterial evaluation and preliminary structure–activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2012).[4]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Source: National Institutes of Health (PMC).

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Source: ACS Omega (2024).

  • Synthesis and biological activities of benzothiazole derivatives: A review. Source: Frontiers of Chemical Science & Engineering.

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Source: Molecules (MDPI, 2023).[5]

Sources

The Nexus of Structure and Activity: A Pharmacophore-Driven Exploration of N-Hexyl Substituted Benzothiazoles in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: Decoding the Molecular Blueprint for Therapeutic Intervention

In the landscape of modern medicinal chemistry, the benzothiazole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent planarity, coupled with the presence of heteroatoms, endows it with the ability to engage in a variety of non-covalent interactions with biological macromolecules. This has led to the development of benzothiazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the benzothiazole core, particularly at the 2-amino position, has been a fertile ground for modulating its pharmacological profile. The introduction of N-alkyl substituents, such as the N-hexyl group, can significantly impact the compound's lipophilicity, membrane permeability, and interaction with hydrophobic pockets within target proteins.[4][5]

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the pharmacophore analysis of N-hexyl substituted benzothiazoles, a class of compounds showing promise as kinase inhibitors. We will navigate the synthesis of these molecules, the computational methodologies for elucidating their pharmacophoric features, and the biological context of their activity. Our approach is rooted in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), providing not just a "how-to" but a "why-so" for the experimental and computational choices made.

I. The Strategic Synthesis of N-Hexyl Substituted Benzothiazoles: A Step-by-Step Protocol

The synthesis of N-hexyl substituted benzothiazoles typically begins with the construction of the core 2-aminobenzothiazole ring, followed by the introduction of the hexyl group. The following protocol is a robust and reproducible method for obtaining the desired compounds.

Experimental Protocol: Synthesis of N-Hexyl-1,3-benzothiazol-2-amine

Materials:

  • 2-Aminothiophenol

  • Cyanogen bromide (Caution: Highly toxic)

  • Sodium bicarbonate

  • Ethanol

  • 1-Bromohexane

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step 1: Synthesis of 2-Aminobenzothiazole

  • In a well-ventilated fume hood, dissolve 2-aminothiophenol (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of cyanogen bromide (1.1 eq) in ethanol.

  • Slowly add the cyanogen bromide solution to the 2-aminothiophenol solution at 0°C with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 2-aminobenzothiazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: N-Alkylation with 1-Bromohexane

  • To a solution of 2-aminobenzothiazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1-bromohexane (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield N-hexyl-1,3-benzothiazol-2-amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Unveiling the Pharmacophore: A Computational Workflow

Pharmacophore modeling is a powerful computational technique that distills the essential steric and electronic features of a molecule required for its biological activity.[6] This allows for the rational design of new molecules with improved potency and for the virtual screening of large compound libraries to identify novel hits.

Workflow for Ligand-Based Pharmacophore Modeling of N-Hexyl Substituted Benzothiazole Kinase Inhibitors

Pharmacophore_Workflow cluster_data_prep Data Preparation cluster_model_gen Model Generation & Validation cluster_application Application Data_Collection 1. Data Collection (N-hexyl benzothiazoles with IC50 values) Conformational_Analysis 2. Conformational Analysis (Generate diverse low-energy conformations) Data_Collection->Conformational_Analysis Feature_Identification 3. Pharmacophore Feature Identification (HIPHOP) Conformational_Analysis->Feature_Identification Hypothesis_Generation 4. Hypothesis Generation (Generate multiple models) Feature_Identification->Hypothesis_Generation Model_Validation 5. Model Validation (Test set, decoy set, ROC curve) Hypothesis_Generation->Model_Validation Virtual_Screening 6. Virtual Screening (Identify novel hits) Model_Validation->Virtual_Screening Lead_Optimization 7. Lead Optimization (Guide structural modifications) Virtual_Screening->Lead_Optimization

Caption: A typical workflow for ligand-based pharmacophore modeling.

Detailed Protocol for Pharmacophore Model Generation and Validation:

Software: A commercial software package such as Discovery Studio (Accelrys Inc.), LigandScout (Inte:Ligand GmbH), or MOE (Chemical Computing Group) is recommended. The following protocol is based on the common features of these programs.

1. Data Set Preparation:

  • Compile a dataset of N-hexyl substituted benzothiazole derivatives with their corresponding biological activity data (e.g., IC50 values against a specific kinase like Aurora-A).

  • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the pharmacophore model, while the test set is used for validation.

2. Conformational Analysis:

  • For each molecule in the training set, generate a diverse set of low-energy conformations. This is a critical step as the bioactive conformation is often not the global minimum energy conformation.

3. Pharmacophore Feature Identification:

  • Utilize an algorithm like HIPHOP (in Catalyst) or similar common feature identification methods. These algorithms identify common chemical features (pharmacophoric features) that are present in the active molecules of the training set.

  • Common pharmacophoric features include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic (HY) regions

    • Aromatic Rings (AR)

    • Positive and Negative Ionizable centers

4. Hypothesis Generation:

  • The software will generate a series of pharmacophore hypotheses, which are three-dimensional arrangements of the identified pharmacophoric features.

  • Each hypothesis is scored based on how well it maps to the active molecules in the training set.

5. Model Validation:

  • Test Set Validation: The best-ranked pharmacophore hypothesis is used to screen the test set. A good model should be able to predict the activity of the test set compounds with a high degree of accuracy.

  • Decoy Set Screening: A decoy set, consisting of molecules with similar physicochemical properties to the active compounds but are known to be inactive, is screened. A robust pharmacophore model should have a low hit rate for the decoy set.

  • Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the model's ability to distinguish between active and inactive compounds. An AUC value close to 1.0 indicates an excellent model.

III. The N-Hexyl Benzothiazole Pharmacophore: A Hypothetical Model for Kinase Inhibition

Based on the known structure-activity relationships of benzothiazole-based kinase inhibitors, a hypothetical pharmacophore model for N-hexyl substituted benzothiazoles targeting a kinase like Aurora-A can be proposed.

Pharmacophore_Model HBD HBD AR AR HBD->AR 3.5 Å HBA1 HBA HY HY HBA1->HY 2.8 Å AR->HBA1 4.2 Å HBA2 HBA AR->HBA2 3.0 Å

Caption: Hypothetical pharmacophore model for N-hexyl benzothiazole kinase inhibitors.

Key Features of the Hypothetical Pharmacophore Model:

  • Hydrogen Bond Donor (HBD): The N-H of the 2-aminobenzothiazole can act as a hydrogen bond donor, a common interaction in kinase inhibitor binding.

  • Aromatic Ring (AR): The benzothiazole ring itself provides a key aromatic feature for π-π stacking or hydrophobic interactions within the kinase active site.

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. A second HBA may be present in a substituent on the benzothiazole ring.

  • Hydrophobic (HY): The N-hexyl group provides a significant hydrophobic feature, likely interacting with a hydrophobic pocket in the kinase active site. The length and flexibility of the hexyl chain can be crucial for optimal fitting.

IV. Structure-Activity Relationship (SAR) and Data Presentation

The development of a pharmacophore model is intimately linked to the analysis of the structure-activity relationship (SAR) of a series of compounds. By systematically modifying the structure of the N-hexyl substituted benzothiazole and observing the effect on its biological activity, we can validate and refine our pharmacophore model.

Table 1: Hypothetical Structure-Activity Relationship Data for N-Alkyl Substituted Benzothiazoles as Aurora-A Kinase Inhibitors

Compound IDR Group (N-substituent)IC50 (nM)
1 -CH₃1500
2 -CH₂CH₃980
3 -(CH₂)₂CH₃650
4 -(CH₂)₃CH₃320
5 -(CH₂)₄CH₃150
6 -(CH₂)₅CH₃ (N-hexyl)50
7 -(CH₂)₆CH₃120
8 -Cyclohexyl280

Interpretation of SAR Data:

The hypothetical data in Table 1 illustrates a clear trend: increasing the length of the linear alkyl chain from methyl to hexyl leads to a significant increase in inhibitory potency against Aurora-A kinase. This suggests the presence of a hydrophobic pocket in the kinase's active site that can accommodate a chain of this length. The decrease in activity with the heptyl group (compound 7) may indicate a steric clash or that the longer chain extends beyond the optimal hydrophobic region. The lower activity of the cyclohexyl group (compound 8) compared to the linear hexyl chain suggests that the shape and flexibility of the hydrophobic substituent are also important for optimal binding.

V. Biological Context: The PI3K/Akt Signaling Pathway

Many receptor tyrosine kinases, including those targeted by benzothiazole inhibitors, signal through the PI3K/Akt pathway, which is a critical regulator of cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Benzothiazole N-Hexyl Benzothiazole Inhibitor Benzothiazole->RTK Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a kinase inhibitor.

Understanding the downstream effects of kinase inhibition by N-hexyl substituted benzothiazoles is crucial for predicting their cellular and physiological consequences. By blocking the activity of a kinase at the top of this cascade, these compounds can effectively shut down the pro-survival and pro-proliferative signals that drive cancer progression.

VI. Conclusion and Future Directions

The pharmacophore analysis of N-hexyl substituted benzothiazoles provides a powerful framework for the rational design and discovery of novel kinase inhibitors. By integrating synthetic chemistry with computational modeling and biological evaluation, researchers can efficiently navigate the complex landscape of structure-activity relationships. The N-hexyl group, in particular, offers a key hydrophobic feature that can be exploited for potent and selective inhibition of target kinases.

Future work in this area should focus on:

  • Structure-Based Pharmacophore Modeling: Once a co-crystal structure of an N-hexyl substituted benzothiazole with its target kinase is obtained, a more accurate structure-based pharmacophore model can be developed.

  • Exploration of Diverse Substituents: The benzothiazole core offers multiple positions for further substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Promising lead compounds identified through pharmacophore-guided design and in vitro screening should be advanced to in vivo models to assess their efficacy and safety.

By continuing to unravel the intricate molecular interactions that govern the biological activity of N-hexyl substituted benzothiazoles, the scientific community can pave the way for the development of the next generation of targeted therapeutics.

References

  • Arora, K., Khokra, S. L., Khan, S. A., & Husain, A. (2018). 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors. Chiang Mai Journal of Science, 45(2), 1062-1077.
  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444-450.
  • Zhang, L., Wang, Y., Fan, C., Zhao, M., & Li, Z. (2019). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 24(15), 2789.
  • Kaur, H., Kumar, S., Singh, I., Saxena, K. K., & Kumar, A. (2010). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives.
  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. S. (2014). Synthesis, in silico pharmacokinetic analysis and anticancer activity evaluation of benzothiazole-triazole hybrids. Indian Journal of Chemistry-Section B, 53B(1), 104-112.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Siddiqui, N., & Ahsan, W. (2010). Benzothiazole: A new profile of biological activities. Indian journal of pharmaceutical sciences, 72(4), 413.
  • Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2021). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. Mini reviews in medicinal chemistry, 21(16), 2236-2260.
  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship, University of California.
  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5184.
  • Bansal, R. K. (2012). Heterocyclic chemistry.
  • Bhat, M. A., & Siddiqui, N. (2019). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Synthesis, 16(1), 2-25.
  • Kamal, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Zoghaib, W. M., & Abdel-Jalil, R. J. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1234.
  • Kumar, D., et al. (2012). Benzothiazoles: search for anticancer agents. European journal of medicinal chemistry, 54, 359-367.
  • Gabr, M. T., El-Gohary, N. S., El-Bendary, E. R., & El-Kerdawy, M. M. (2014).

Sources

In silico toxicity prediction for Benzothiazol-2-yl-hexyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Toxicity Prediction for Benzothiazol-2-yl-hexyl-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of toxicological endpoints for the molecule Benzothiazol-2-yl-hexyl-amine. Moving beyond a simple checklist, this document details the scientific rationale behind methodological choices, emphasizing a self-validating system that integrates multiple computational models to build a robust and defensible toxicity profile. We will explore the application of expert rule-based systems, statistical-based Quantitative Structure-Activity Relationship (QSAR) models, and read-across approaches. The objective is to equip researchers with the strategy and insights required to leverage computational toxicology for early-stage hazard identification, thereby minimizing late-stage failures in development, reducing animal testing, and making more informed decisions.[1][2][3][4]

Introduction to In Silico Toxicology: A Paradigm Shift in Safety Assessment

In silico toxicology is a discipline that utilizes computational methods to predict the potential toxicity of chemical substances.[2] This approach is a cornerstone of modern drug discovery and chemical safety assessment, offering the ability to screen compounds for potential liabilities before they are even synthesized.[3][5] The core principle is that the biological activity of a chemical, including its toxicity, is intrinsically linked to its molecular structure.[3] By modeling this relationship, we can anticipate a compound's effects.

The key advantages of this approach include:

  • Early Hazard Identification: It allows for the early screening of compounds, reducing the risk of costly late-stage failures.[6][7]

  • Resource Efficiency: It significantly reduces the time, cost, and ethical concerns associated with extensive in vitro and in vivo testing.[1][5]

  • Data Gap Filling: It provides a scientifically credible means of estimating toxicity for chemicals with incomplete experimental data.[8]

Methodologies in this field are diverse, but primarily revolve around three pillars:

  • (Quantitative) Structure-Activity Relationships ((Q)SAR): These are mathematical models that correlate molecular structures (represented by numerical descriptors) with a specific toxicological endpoint.[9][10][11][12]

  • Expert Rule-Based Systems: These systems codify human toxicological knowledge into a set of "if-then" rules. They identify specific molecular substructures, known as toxicophores, that are associated with known toxicity mechanisms.[13]

  • Read-Across: This approach involves predicting the properties of a target chemical (for which data is lacking) by using data from one or more structurally similar analog compounds.[14][15][16][17]

Regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH) have established principles for the validation and use of these methods. For instance, the ICH M7 guideline for the assessment of mutagenic impurities mandates the use of two complementary (Q)SAR methodologies—one expert rule-based and one statistical-based—to provide a comprehensive and reliable prediction.[13][18]

Target Compound Profile: Benzothiazol-2-yl-hexyl-amine

Before initiating a toxicological assessment, it is crucial to clearly define the target compound.

  • Chemical Name: Benzothiazol-2-yl-hexyl-amine

  • Synonyms: N-hexyl-1,3-benzothiazol-2-amine, 2-(Hexylamino)benzothiazole[19]

  • CAS Number: 28455-41-6[19][20][21]

  • Molecular Formula: C₁₃H₁₈N₂S[19][20]

  • Molecular Weight: 234.36 g/mol [20]

  • Chemical Structure:

    
    
    

The rationale for performing an in silico assessment on this molecule could be manifold: it may be a novel drug candidate, an intermediate in a synthetic process, a potential impurity, or a chemical requiring safety evaluation under regulations like REACH where experimental data is absent.

A Multi-Pronged Workflow for Toxicity Prediction

A robust in silico assessment relies on the integration of multiple, complementary methodologies. A single prediction from one model is insufficient; confidence is built through consensus and the convergence of evidence from different approaches. The following workflow represents a scientifically sound process for evaluating Benzothiazol-2-yl-hexyl-amine.

In_Silico_Toxicity_Workflow cluster_0 Phase 1: Input & Preparation cluster_1 Phase 2: Prediction & Analysis cluster_2 Complementary Modeling Approaches cluster_3 Phase 3: Output Input 1. Define Target Compound (Benzothiazol-2-yl-hexyl-amine) Standardize 2. Obtain Standardized Structure (SMILES String) Input->Standardize Endpoint 3. Select Toxicological Endpoints (e.g., Mutagenicity, Carcinogenicity, Skin Sensitization, Hepatotoxicity) Standardize->Endpoint Expert 4a. Expert Rule-Based (e.g., Derek Nexus) Endpoint->Expert QSAR 4b. Statistical (QSAR) (e.g., VEGA, Toxtree, Sarah Nexus) Endpoint->QSAR ReadAcross 4c. Read-Across (Analog Identification) Endpoint->ReadAcross Synthesize 5. Synthesize & Interpret Results (Assess Applicability Domain, Expert Review) Expert->Synthesize QSAR->Synthesize ReadAcross->Synthesize Output 6. Generate Toxicity Profile Report Synthesize->Output

Caption: High-level workflow for in silico toxicity prediction.

Detailed Methodology and Scientific Rationale

Step 1: Compound Input and Standardization

Protocol:

  • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for Benzothiazol-2-yl-hexyl-amine. A reliable source for this is the PubChem database.[19]

    • SMILES: CCCCCCCNc1nc2ccccc2s1

  • Use this SMILES string as the input for all subsequent computational tools.

Causality: The use of a standardized format like SMILES is critical for ensuring consistency and avoiding ambiguity across different software platforms. It represents the 2D structure of the molecule in a format that is universally understood by cheminformatics tools.

Step 2: Selection of Toxicological Endpoints

Protocol: A comprehensive safety assessment should cover a range of key toxicological endpoints. For a compound in early development, the following are critical:

  • Mutagenicity: The potential to cause genetic mutations, a key concern for carcinogenicity. The bacterial reverse mutation assay (Ames test) is a primary focus.

  • Carcinogenicity: The potential to cause cancer.

  • Skin Sensitization: The potential to cause an allergic response upon skin contact.

  • Hepatotoxicity: The potential to cause liver damage, a major reason for drug withdrawal.

  • Cardiotoxicity: The potential to cause damage to the heart, particularly hERG channel inhibition.

  • Developmental and Reproductive Toxicity (DART): The potential to interfere with normal development and reproduction.

Causality: These endpoints are selected because they represent major areas of concern for human health and are common reasons for terminating the development of drug candidates or restricting the use of chemicals.[18][22]

Step 3: Model and Tool Selection (The Self-Validating System)

The core of a trustworthy assessment lies in using complementary models. This approach, mandated by guidelines like ICH M7, ensures that the limitations of one methodology are offset by the strengths of another.

Complementary_Models cluster_0 Prediction for Benzothiazol-2-yl-hexyl-amine Expert Expert Rule-Based System (e.g., Derek Nexus) Expert_Desc Identifies known toxicophores. Based on curated knowledge. Provides mechanistic reasoning. 'White Box' approach. Expert->Expert_Desc Conclusion Integrated Conclusion (Higher Confidence) Expert->Conclusion Stats Statistical-Based System (QSAR) (e.g., Sarah Nexus, VEGA) Stats_Desc Correlates structure with activity. Based on statistical algorithms. Requires a defined applicability domain. 'Black Box' or 'Grey Box' approach. Stats->Stats_Desc Stats->Conclusion

Caption: Logic of using complementary prediction models.

4a. Expert Rule-Based Protocol (e.g., using Derek Nexus)

  • Methodology: Derek Nexus is a knowledge-based expert system that contains a curated set of structural alerts (toxicophores) derived from published and proprietary data.[13][22][23] When a query structure is submitted, the software checks for the presence of these alerts and provides a reasoned prediction (e.g., "Plausible," "Equivocal," "Inactive") along with the underlying evidence and mechanism.[13][24]

  • Execution:

    • Input the SMILES string of Benzothiazol-2-yl-hexyl-amine into the Derek Nexus software.

    • Run the prediction for all relevant endpoints (mutagenicity, skin sensitization, etc.).

    • Review the output, paying close attention to any triggered alerts. The software will highlight the specific substructure responsible for the alert and provide references.

4b. Statistical-Based QSAR Protocol (e.g., using VEGA or Toxtree)

  • Methodology: QSAR models use statistical methods to build a correlation between molecular descriptors (numerical representations of physicochemical properties) and toxic activity.[25] Open-source platforms like VEGA and Toxtree provide access to a collection of pre-built and validated QSAR models for various endpoints.[8][26][27][28]

  • Execution (using VEGA as an example):

    • Download and install the VEGA-QSAR software.[27]

    • Input the SMILES string for the target compound.

    • Select the desired endpoint model (e.g., "Ames Mutagenicity (CAESAR model)").

    • Execute the prediction.

    • Critically analyze the output. The most important part of a QSAR prediction is the Applicability Domain (AD) assessment. The AD indicates whether the model was trained on compounds similar to yours. A prediction for a compound that falls outside the AD is considered unreliable. VEGA provides a clear AD assessment for its predictions.

4c. Read-Across Protocol

  • Methodology: Read-across is a data-filling technique based on the assumption that structurally similar compounds will have similar toxicological properties.[14]

  • Execution:

    • Use a chemical database (e.g., EPA's CompTox Chemicals Dashboard, ECHA's database) to search for compounds structurally similar to Benzothiazol-2-yl-hexyl-amine.[21][29]

    • Identify one or more close analogs for which experimental toxicity data exists for the endpoints of interest.

    • Formulate a read-across hypothesis, justifying why the data from the analog(s) is relevant to the target compound. This justification must consider similarities in structure, physicochemical properties, and potential metabolic pathways.

    • Predict the toxicity of the target compound based on the analog data. This can be a qualitative prediction (e.g., "expected to be a skin sensitizer") or, in some cases, a quantitative one.

Step 4: Results Analysis and Synthesis

Protocol:

  • Collate the predictions from all methodologies for each endpoint.

  • For each prediction, document the confidence level and, for QSAR models, the applicability domain assessment.

  • Investigate conflicting results. If Derek Nexus flags a potential toxicophore but a QSAR model gives a negative prediction, this requires expert review. It could mean the surrounding molecular structure mitigates the effect of the toxicophore, or that the QSAR model's training set lacked relevant analogs.

  • Synthesize the findings into a summary report.

Predicted Toxicity Profile Summary (Illustrative)

Toxicological EndpointExpert System (e.g., Derek Nexus)QSAR Model (e.g., VEGA)Read-Across AnalogsIntegrated Conclusion
Bacterial Mutagenicity Prediction: Plausible (Alert for aromatic amine substructure)Prediction: Positive (Within Applicability Domain)Analogs with similar structures show positive Ames results.High Concern
Skin Sensitization Prediction: Plausible (Alert for potential protein reactivity)Prediction: Positive (Within Applicability Domain)N/AModerate Concern
Hepatotoxicity Prediction: Equivocal (No specific alert, but class effect known)Prediction: Inactive (Outside Applicability Domain)Limited data on analogs.Uncertain; requires further data
hERG Inhibition Prediction: InactivePrediction: Low Probability (Within Applicability Domain)N/ALow Concern

Note: This table is for illustrative purposes. Actual results would be generated by running the compound through the specified software.

Conclusion

The in silico toxicological assessment of Benzothiazol-2-yl-hexyl-amine, when conducted through a rigorous and multi-faceted workflow, provides a powerful and predictive preliminary safety profile. By integrating the mechanistic insights of expert rule-based systems with the statistical power of QSAR models and the comparative logic of read-across, we can build a scientifically defensible case for a compound's potential hazards. This approach does not eliminate the need for future experimental testing but allows for intelligent prioritization, guiding resource allocation towards the most promising and safest candidates while flagging potential liabilities at the earliest, most cost-effective stage of development.

References

  • Optibrium. (2025, February 7). Derek Nexus for toxicity prediction – What package is right for me?
  • Optibrium. Derek Nexus Toxicology Software.
  • Toxtree. Toxtree - Toxic Hazard Estimation by decision tree approach.
  • JRC Publications Repository. Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
  • MDPI. (2022, December 30). Toxicity Rank Order (TRO) As a New Approach for Toxicity Prediction by QSAR Models.
  • Syngene. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment.
  • EURION. The VEGA Platform, developped by partners participating in OBERON.
  • Government of Canada. (2025, February 25). Use of analogues and read-across in risk assessment.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • The inTelligence And Machine lEarning (TAME) Toolkit. 2.6 Read-Across Toxicity Predictions.
  • Lhasa Limited. (2025, June 26). Lhasa Limited Releases New Features To Derek Nexus And Sarah Nexus, Supporting Transparent And Defensible Safety Assessments.
  • Benfenati, E., Manganaro, A., & Gini, G. VEGA-QSAR: AI inside a platform for predictive toxicology. CEUR-WS.org.
  • PR Newswire. (2014, April 24). Lhasa Limited announces the release of Derek Nexus™ 4.0 with Negative Predictions for Mutagenicity.
  • ChemSafetyPRO. (2018, April 4). How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard.
  • ECETOC. Approaches for read-across in chemical risk assessment.
  • Judson, R. S., & Martin, M. T. (2010). Public databases supporting computational toxicology. Journal of Toxicology and Environmental Health, Part B, 13(2-4), 218-231.
  • Vedani, A., & Smieško, M. (2009). In silico toxicology in drug discovery-concepts based on three-dimensional models.
  • GovTribe. (2024, October 15). Lhasa LIMITED.
  • Labcorp. DEREK Nexus® toxicology modeling.
  • Labcorp. DEREK Nexus® toxicology modeling.
  • PubMed Central. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks.
  • ToxMinds. Read-across – State of the art and next level!.
  • ADMET-AI. ADMET-AI.
  • JRC Publications Repository. Review of Software Tools for Toxicity Prediction.
  • Sygnature Discovery. ADMET Prediction Software.
  • SourceForge. (2026, January 20). Download Toxtree-v2.6.6-all-jvm-setup.exe (Toxtree: Toxic Hazard Estimation).
  • VLS3D.COM. ADMET predictions.
  • U.S. Environmental Protection Agency. (2025, November 25). Computational Toxicology and Exposure Online Resources.
  • Simulations Plus. (2026, January 29). ADMET Predictor®.
  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening.
  • Lhasa Limited. In Silico Mutagenicity Assessment.
  • JRC Publications Repository. Chemical Categories and Read Across.
  • U.S. Environmental Protection Agency. (2026, February 12). Downloadable Computational Toxicology Data.
  • Lo Piparo, E., et al. (2005). QSAR Model for Predicting Pesticide Aquatic Toxicity. Journal of Agricultural and Food Chemistry, 53(19), 7479-7485.
  • TOXRIC. (2022, November 18). TOXRIC: a comprehensive database of toxicological data and benchmarks. Nucleic Acids Research.
  • Labcorp. Toxic hazard estimation (ToxTree©).
  • NC3Rs. VEGA: a new generation of QSAR models for regulatory toxicology and pharmaceuticals development.
  • Kode Chemoinformatics. VEGA.
  • Norecopa. (2025, March 14). ACToR (Aggregated Computational Toxicology Resource).
  • VEGA HUB. About QSAR.
  • Santa Cruz Biotechnology. Benzothiazol-2-yl-hexyl-amine.
  • U.S. Environmental Protection Agency. (2025, June 24). Toxicity Estimation Software Tool (TEST).
  • PubChem. N-hexyl-1,3-benzothiazol-2-amine.
  • JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug.
  • PubMed Central. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways.
  • ResearchGate. (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
  • ChemicalBook. 벤조티아졸-2-일-헥실-아민.
  • European Chemicals Agency. N-hexyl-1,3-benzothiazol-2-amine.

Sources

Benzothiazol-2-yl-hexyl-amine PubChem and ChemSpider data

Author: BenchChem Technical Support Team. Date: February 2026

High-Lipophilicity Scaffold for Medicinal Chemistry & Materials Science

Part 1: Chemical Identity & Database Interoperability

Compound Overview N-Hexylbenzothiazol-2-amine (CAS: 28455-41-6) is a secondary amine derivative of the privileged 2-aminobenzothiazole pharmacophore.[1] Distinguished by its C6-alkyl (hexyl) tail, this molecule exhibits significantly higher lipophilicity (XLogP3 ~4.9) compared to its methyl or ethyl analogs. This physicochemical shift alters its bioavailability, membrane permeability, and binding affinity within hydrophobic pockets of target enzymes (e.g., kinases, SIRTs).

Database Concordance Table Reliable identification across databases is critical for avoiding structural ambiguity with isomers (e.g., ring-substituted alkyls).

Identifier TypeValueSource Authority
IUPAC Name N-hexyl-1,3-benzothiazol-2-amineIUPAC
PubChem CID 579726 NCBI PubChem
CAS Number 28455-41-6Chemical Abstracts Service
InChIKey HKMIIJUEEMKHRJ-UHFFFAOYSA-NIUPAC
Molecular Formula C₁₃H₁₈N₂S--
SMILES CCCCCCNC1=NC2=CC=CC=C2S1Canonical

Technical Note: When cross-referencing this compound in ChemSpider or ZINC15, prioritize the InChIKey over the name strings, as "hexylamine" nomenclature can sometimes be ambiguous regarding the position of the hexyl group (N-substituted vs. Ring-substituted).

Part 2: Physicochemical Profiling & Druggability

The hexyl chain transforms the core benzothiazole from a moderately polar scaffold into a highly lipophilic probe. This has profound implications for formulation and assay design.

Quantitative Property Matrix

PropertyValueImplication for Research
Molecular Weight 234.36 g/mol Fragment-like; suitable for lead optimization.
XLogP3 4.9 Critical: High lipophilicity. Poor aqueous solubility. Requires DMSO/Ethanol stocks.
TPSA 53.2 ŲExcellent passive membrane permeability (Rule of 5 compliant).
H-Bond Donors 1The secondary amine hydrogen is available for H-bonding (e.g., hinge regions of kinases).
H-Bond Acceptors 3Nitrogen (thiazole ring) and Sulfur contribute to acceptor count.

Druggability Assessment: The compound adheres to Lipinski’s Rule of Five (MW < 500, LogP < 5, HBD < 5, HBA < 10). However, the LogP of 4.9 is borderline. In biological assays, this compound is prone to non-specific binding to plasticware and serum proteins.

  • Recommendation: Use glass-coated plates or low-binding polymers for IC50 determination.

Part 3: Synthetic Architecture

To ensure high purity and regioselectivity (avoiding ring alkylation), the Nucleophilic Aromatic Substitution (SₙAr) of 2-chlorobenzothiazole is the preferred route over oxidative cyclization of thioureas.

Protocol: SₙAr Synthesis of N-Hexylbenzothiazol-2-amine

Reaction Logic: The C2 position of benzothiazole is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A primary amine (hexylamine) acts as the nucleophile.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Hexyl-1-amine (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq) - Acid scavenger

  • Solvent: DMF (Dimethylformamide) or Ethanol (reflux)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-chlorobenzothiazole (e.g., 10 mmol) and DMF (20 mL).

  • Addition: Add Et₃N (15 mmol) followed by the slow addition of hexyl-1-amine (12 mmol) at room temperature.

  • Reaction: Heat the mixture to 100°C (if DMF) or Reflux (if Ethanol) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Product will have a higher R_f than the starting chloride.

  • Workup: Cool to RT. Pour the reaction mixture into ice-cold water (100 mL). The lipophilic product will precipitate as a solid or oil.

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, Gradient Hexane -> 5% EtOAc).

Reaction Pathway Visualization

Synthesis Reactants 2-Chlorobenzothiazole + Hexylamine Intermediate Meisenheimer-like Transition State Reactants->Intermediate Nucleophilic Attack (100°C) Byproduct HCl (Trapped by Et3N) Intermediate->Byproduct Product N-Hexylbenzothiazol-2-amine (Target) Intermediate->Product Elimination of Cl-

Figure 1: SₙAr mechanism. The hexylamine attacks the electrophilic C2 position, displacing chloride.

Part 4: Biological Potential & SAR[4]

The N-hexyl derivative represents a specific "lipophilic probe" within the 2-aminobenzothiazole SAR (Structure-Activity Relationship).

1. Kinase & Enzyme Inhibition (SIRT/HER) Benzothiazoles are bioisosteres of the purine ring (found in ATP).

  • Mechanism: The 2-amino group functions as a Hydrogen Bond Donor (HBD) to the "hinge region" of kinase domains.

  • Hexyl Effect: Unlike methyl/ethyl analogs, the hexyl chain is too large for small steric pockets but ideal for enzymes with deep hydrophobic channels or allosteric sites. This derivative is often screened against SIRT1/2 (Sirtuins) where hydrophobic alkyl chains improve potency by occupying the acetyl-lysine binding tunnel.

2. Antimicrobial & Biofilm Penetration

  • Activity: 2-aminobenzothiazoles exhibit broad-spectrum antimicrobial activity.

  • Hexyl Advantage: The high LogP (4.9) allows this specific derivative to penetrate the lipid-rich cell walls of Mycobacterium tuberculosis or the biofilm matrix of Gram-negative bacteria more effectively than hydrophilic analogs.

3. Data Validation Workflow To ensure experimental data is valid, researchers must verify the compound's integrity before biological testing.

Validation Step1 Compound Acquisition (Synthesis or Vendor) Step2 Identity Check (1H NMR + MS) Step1->Step2 Step3 Purity Verification (HPLC > 95%) Step2->Step3 Decision Passes QC? Step3->Decision BioAssay Biological Assay (Note: Use DMSO stock) Decision->BioAssay Yes Refine Recrystallize Decision->Refine No Refine->Step2

Figure 2: Quality Control workflow required before biological screening due to potential oxidation of the amine.

Part 5: Safety & Handling
  • Hazard Identification: Irritant (Skin/Eye). Toxic to aquatic life with long-lasting effects (GHS09) due to stability and lipophilicity.

  • Storage: Store at 2–8°C. Protect from light.

  • Solubility Handling: Do NOT attempt to dissolve in aqueous buffers directly. Dissolve in 100% DMSO to create a master stock (e.g., 10 mM), then dilute into assay media ensuring final DMSO concentration is <1%.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 579726, N-hexyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Kumbhare, R. M., et al. (2012).Synthesis and biological evaluation of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry. (Context: General synthesis of 2-aminobenzothiazoles via SnAr).
  • Jordan, A., et al. (2009).2-Aminobenzothiazoles as novel inhibitors of SIRT1 and SIRT2. Bioorganic & Medicinal Chemistry Letters. (Context: SAR of N-alkyl benzothiazoles in enzyme inhibition).

Sources

Methodological & Application

Synthesis of Benzothiazol-2-yl-hexyl-amine from 2-chlorobenzothiazole

Application Note: Synthesis of N-Hexylbenzo[d]thiazol-2-amine via Nucleophilic Aromatic Substitution ( )

Executive Summary

This application note details the robust synthesis of


-hexylbenzo[

]thiazol-2-amine

We present two validated methodologies:

  • Method A (Thermal): A scalable, conventional reflux protocol using ethanol.

  • Method B (Microwave): A high-throughput, solvent-minimized approach for rapid library generation.

Both methods are designed to achieve high purity (>95%) with minimal byproduct formation, suitable for downstream biological screening.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Electrophile: 2-Chlorobenzothiazole

The reactivity of 2-chlorobenzothiazole is driven by the electron-withdrawing nature of the thiazole ring. The nitrogen atom at position 3 exerts a strong inductive effect (-I) and mesomeric effect (-M), pulling electron density away from the C-2 carbon. This makes the C-Cl bond highly susceptible to nucleophilic attack, significantly more so than unactivated chlorobenzenes.

Mechanism of Action ( )

The reaction proceeds via an addition-elimination pathway.[1]

  • Addition: The lone pair of the hexylamine nitrogen attacks the C-2 carbon, disrupting the aromaticity of the thiazole ring and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

  • Deprotonation: A base (excess amine or added inorganic base) neutralizes the resulting ammonium species to yield the free amine product.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and critical transition states.

SNAr_MechanismReactantsReactants2-Cl-BTZ + HexylamineTS1Transition State 1(Nucleophilic Attack)Reactants->TS1 Heat/ActivationIntermediateMeisenheimer Complex(Anionic Intermediate)TS1->Intermediate C-N Bond FormationEliminationElimination of Cl-Intermediate->Elimination Re-aromatizationProductProductN-hexylbenzo[d]thiazol-2-amineElimination->Product -HCl (Scavenged by Base)

Figure 1: Step-wise mechanism of the

Materials & Safety

Reagent Table
ReagentMW ( g/mol )Equiv.RoleHazards
2-Chlorobenzothiazole 169.631.0SubstrateIrritant, Skin Sensitizer
Hexylamine 101.191.2 - 2.0NucleophileCorrosive, Flammable
Triethylamine (

)
101.191.5Base (Scavenger)Corrosive, Flammable
Ethanol (Abs.) 46.07SolventSolventFlammable
Ethyl Acetate 88.11WorkupExtractionFlammable, Irritant
Critical Safety Note
  • 2-Chlorobenzothiazole: While not a lachrymator, it is a potent skin and eye irritant. Handle in a fume hood.

  • Hexylamine: Highly caustic to mucous membranes. Double-gloving (Nitrile) is recommended.

  • Reaction Pressure: If using Method B (Microwave), ensure the vessel is rated for at least 20 bar, as ethanol vapor pressure increases significantly at

    
    .
    

Experimental Protocols

Method A: Thermal Reflux (Standard Scale)

Best for: Gram-scale synthesis, labs without microwave reactors.

  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chlorobenzothiazole (1.70 g, 10.0 mmol) and Ethanol (15 mL). Stir to dissolve.

  • Addition: Add Triethylamine (2.1 mL, 15.0 mmol) followed by dropwise addition of Hexylamine (1.6 mL, 12.0 mmol).

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Check TLC (Hexane:EtOAc 8:2) every 2 hours. The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      spot (
      
      
      ).
  • Workup:

    • Cool to room temperature.[2][3][4]

    • Rotary evaporate the ethanol to near dryness.

    • Resuspend residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove triethylammonium chloride salts.

    • Wash organic layer with Brine (15 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from hot Ethanol/Water (9:1) or perform flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Method B: Microwave-Assisted (High Throughput)

Best for: Library generation, rapid kinetics, green chemistry.

  • Setup: Use a 10 mL microwave-dedicated glass vial with a crimp cap/septum.

  • Charging: Add 2-chlorobenzothiazole (170 mg, 1.0 mmol), Hexylamine (150 mg, 1.5 mmol), and Ethanol (2 mL).

    • Note: No external base is strictly required if excess hexylamine is used, but 1.0 eq of

      
       can be added to improve yield.
      
  • Reaction: Irradiate at

    
      (High Absorption Level) for 15 minutes .
    
    • Pressure Limit: Set max pressure to 250 psi (17 bar).

  • Workup: Pour mixture into ice water (10 mL). The product often precipitates as a solid. Filter, wash with cold water, and dry.

Workflow Visualization

Experimental_Workflowcluster_0Reaction PhaseStartStart: Reagent PrepMethodAMethod A: ThermalReflux (4-6 hrs)Start->MethodAMethodBMethod B: Microwave130°C (15 mins)Start->MethodBMonitorTLC Monitoring(Hex:EtOAc 8:2)MethodA->MonitorMethodB->MonitorWorkupWorkupEvaporation & ExtractionMonitor->Workup Conversion >95%PurifyPurificationRecrystallization or ColumnWorkup->PurifyFinalCharacterization(NMR, MS, IR)Purify->Final

Figure 2: Operational workflow comparing thermal and microwave protocols.

Characterization & Expected Data

Upon isolation, the product


-hexylbenzo[

]thiazol-2-amine
Physical Properties
  • Appearance: Off-white to pale yellow solid (or viscous oil depending on purity).

  • Melting Point: Expected range

    
     (derivative dependent).
    
Spectroscopic Data (Representative)
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.55 (d, 
      
      
      Hz, 1H, Ar-H)
    • 
       7.51 (d, 
      
      
      Hz, 1H, Ar-H)
    • 
       7.28 (t, 
      
      
      Hz, 1H, Ar-H)
    • 
       7.05 (t, 
      
      
      Hz, 1H, Ar-H)
    • 
       5.80 (br s, 1H, NH ) — Chemical shift varies with concentration.
      
    • 
       3.45 (q, 
      
      
      Hz, 2H, N-CH
      
      
      -)
    • 
       1.65 (m, 2H, N-CH
      
      
      -CH
      
      
      -)
    • 
       1.40–1.25 (m, 6H, alkyl chain)
      
    • 
       0.89 (t, 
      
      
      Hz, 3H, terminal -CH
      
      
      )
  • MS (ESI):

    • Calculated

      
      
      
    • Found

      
      
      
Data Interpretation[9][11]
  • The disappearance of the downfield shift of the C-2 proton (if using benzothiazole) or the specific shifts associated with the starting material confirms conversion.

  • The presence of the broad singlet at ~5.80 ppm confirms the secondary amine formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Temperature too low or old reagents.Increase reaction time or switch to Method B (Microwave). Ensure amine is fresh (free of carbonate salts).
Hydrolysis Product Presence of water in solvent.[5]Use anhydrous Ethanol or add molecular sieves. The byproduct is 2-hydroxybenzothiazole (benzothiazolinone).
Oiling Out Product is impure.Attempt trituration with cold hexanes or diethyl ether to induce crystallization.
Dark Coloration Oxidation of amine or substrate.[6][7]Perform reaction under Nitrogen/Argon atmosphere.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • [Link]

  • Microwave-Assisted Synthesis of Benzothiazoles

    • Saranya, P. V., et al. "Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation."[5] ChemistrySelect, 2022.

    • [Link]

  • General Synthesis of 2-Aminobenzothiazoles

    • Organic Chemistry Portal. "Synthesis of benzothiazoles."[8][2][3][5][6][7][9][10]

    • [Link]

  • Characterization of Benzothiazole Derivatives

    • RSC Advances.
    • [Link]

Protocol for nucleophilic substitution of hexylamine with benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Insight

The Chemical Challenge

The direct amination of benzothiazole at the C2 position is a pivotal transformation in medicinal chemistry. The benzothiazole moiety acts as a bioisostere for indole and is pharmacologically privileged, appearing in antitumor, antimicrobial, and imaging agents.

However, the benzothiazole ring system presents a dichotomy in reactivity. While the C2 position is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, it is not sufficiently electrophilic to undergo direct Nucleophilic Aromatic Substitution (


) with weak nucleophiles without activation.
The Solution: Activated Pathway

To facilitate the reaction with hexylamine (a primary aliphatic amine), we utilize 2-chlorobenzothiazole as the electrophilic partner. The chloride acts as a leaving group (LG), while the ring nitrogen acts as an electron sink, stabilizing the anionic transition state.

Mechanism (Addition-Elimination):

  • Nucleophilic Attack: The lone pair of the hexylamine nitrogen attacks the C2 carbon of the benzothiazole.

  • Meisenheimer Complex: The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex). The negative charge is delocalized onto the ring nitrogen.

  • Elimination: The ring aromaticity is restored by the expulsion of the chloride ion.

  • Deprotonation: A base (added auxiliary or excess amine) removes the proton from the ammonium species to yield the neutral

    
    -hexylbenzo[
    
    
    
    ]thiazol-2-amine
    .
Mechanistic Visualization

SNAr_Mechanism Reactants Reactants 2-Chlorobenzothiazole + Hexylamine TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (Slow Step) Elimination Elimination (-Cl⁻) TS->Elimination Restoration of Aromaticity Product Product N-hexylbenzo[d]thiazol-2-amine Elimination->Product Deprotonation (Base)

Figure 1: The Addition-Elimination mechanism governing the synthesis.

Part 2: Standard Operating Procedure (SOP)

This protocol utilizes Ethanol (EtOH) as a solvent.[1] Ethanol is polar protic, which stabilizes the polar transition state and the leaving group (chloride), enhancing the reaction rate compared to non-polar solvents.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2-Chlorobenzothiazole 169.631.0Electrophile
Hexylamine 101.191.2Nucleophile
Triethylamine (TEA) 101.191.5HCl Scavenger (Base)
Ethanol (Abs.) -SolventReaction Medium
Step-by-Step Protocol
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-chlorobenzothiazole (1.0 g, 5.9 mmol) to the flask.

  • Solvation: Add Ethanol (10 mL). Stir until the solid is fully dissolved.

  • Amine Addition: Add Hexylamine (0.94 mL, 7.1 mmol) dropwise to the stirring solution.

    • Note: A slight exotherm may be observed.

  • Base Addition: Add Triethylamine (1.2 mL, 8.8 mmol).

    • Critical: If TEA is omitted, use 2.2 equivalents of hexylamine, as half will be consumed to form the hexylamine hydrochloride salt.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:EtOAc 4:1). The starting material (Rf ~0.7) should disappear; the product (Rf ~0.4) will appear as a distinct spot.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product, being lipophilic, will precipitate as a solid or heavy oil.

  • Purification:

    • If Solid: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under vacuum. Recrystallize from hot ethanol/water if necessary.

    • If Oil: Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with Brine. Dry over

      
      , filter, and concentrate in vacuo.
      

Part 3: Green Chemistry Alternative (Water-Mediated)

For laboratories prioritizing Green Chemistry principles, this reaction can be performed in water. Water accelerates the reaction via hydrophobic effects (forcing the organic reactants together) and hydrogen bonding stabilization of the transition state.

Protocol Modifications
  • Solvent: Replace Ethanol with Deionized Water .

  • Catalyst: No external base is required if using excess amine, but Tetrabutylammonium bromide (TBAB) (5 mol%) can be added as a Phase Transfer Catalyst (PTC) to improve kinetics.

  • Conditions: Reflux at 100°C for 2–4 hours.

Workflow Diagram

Workflow Start Start: Mix Reactants (Water + TBAB) Heat Reflux @ 100°C (2-4 Hours) Start->Heat Cool Cool to RT (Product Precipitates) Heat->Cool Filter Filtration & Wash (Water) Cool->Filter Dry Final Product Filter->Dry

Figure 2: Green chemistry workflow utilizing water as the reaction medium.

Part 4: Quality Control & Troubleshooting

Expected Data Profile
ParameterSpecificationNotes
Appearance Off-white to pale yellow solid/oilDepends on purity; oils often solidify upon standing.
Yield 85% – 95%Lower yields indicate incomplete conversion or loss during workup.

NMR (DMSO-

)

7.6 (d, 1H), 7.3 (d, 1H), 7.1 (t, 1H), 3.4 (q,

)
Characteristic benzothiazole aromatic protons and alkyl chain signals.
Troubleshooting Guide
  • Problem: Reaction is sluggish (incomplete after 6 hours).

    • Root Cause:[3][4][5][6][7][8][9][10] The leaving group (Cl) is not activated enough, or the amine is old (oxidized).

    • Solution: Add a catalytic amount of Potassium Iodide (KI) . This generates 2-iodobenzothiazole in situ (Finkelstein reaction), which is more reactive toward

      
      .
      
  • Problem: Product is an oil that won't crystallize.

    • Root Cause:[3][4][6][7][8][9][10] Trace solvent or impurities.[9]

    • Solution: Triturate the oil with cold pentane or hexane. Scratch the side of the flask to induce nucleation.

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • Green Chemistry Synthesis (Water-Mediated)

    • Wang, M., et al. (2012). Catalyst-free synthesis of N-substituted 2-aminobenzothiazoles in water. Green Chemistry. Link

  • Microwave-Assisted Protocols

    • Varma, R. S., et al. (2004). Microwave-assisted synthesis of heterocycles. Journal of Heterocyclic Chemistry. Link

  • General Benzothiazole Synthesis

    • Liao, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Link

Sources

Application Note: Accelerated Synthesis of N-Alkyl-2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Microwave-Assisted Protocol for High-Throughput Optimization

Executive Summary & Strategic Rationale

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antitumor, antimicrobial, and anti-inflammatory agents (e.g., Riluzole). Traditional thermal synthesis of N-alkylated derivatives—typically via the Hugerschhoff reaction or nucleophilic substitution—suffers from prolonged reaction times (4–12 hours), harsh solvents (DMF, benzene), and variable yields due to thermal degradation.

This guide details a Microwave-Assisted Synthesis (MW) strategy that reduces reaction times to minutes while improving selectivity. By leveraging the high dielectric loss tangent (


) of polar precursors or specific "green" solvents, we achieve rapid internal heating that drives the reaction through the transition state more efficiently than conductive heating.

Key Advantages of this Protocol:

  • Speed: Reduction of reaction time from hours to <20 minutes.

  • Green Chemistry: Utilization of water (hydrophobic effect) or solvent-free conditions.

  • Selectivity: Chemoselective ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     preference for amines over hydroxyls.
    
Mechanistic Insight: The Dielectric Advantage

To master this protocol, one must understand why microwave irradiation works. It is not merely "faster heating"; it is selective dielectric heating .

The efficiency of energy transfer depends on the Loss Tangent (


)  of the reaction medium.[1][2][3] The electromagnetic field causes dipolar molecules to rotate to align with the field (dipolar polarization). The friction from this rotation generates internal heat.
  • High Absorbers (

    
    ):  Ethanol, Ethylene Glycol.[3] Rapid superheating.[1][4]
    
  • Medium Absorbers (

    
    ):  Water.[3]
    
  • The "Water Effect": Although water has a lower

    
     than ethanol, at high temperatures in a sealed vessel, its dielectric constant drops, behaving more like an organic solvent (pseudo-organic). Furthermore, organic reactants in water often form an emulsion; the hydrophobic effect  forces reactants together, increasing the effective concentration and reaction rate.
    
Decision Matrix: Selecting the Synthetic Route

Use the following logic flow to determine the optimal starting material and protocol based on your available library.

RouteSelection Start Target: N-Alkyl-2-Aminobenzothiazole CheckSM Check Available Starting Materials Start->CheckSM SM_Cl 2-Chlorobenzothiazole + Alkyl Amine CheckSM->SM_Cl Halogenated Core Available? SM_SH 2-Aminothiophenol + Alkyl Isothiocyanate CheckSM->SM_SH Thiol Core Available? RouteA Route A: Nucleophilic Substitution (SNAr) CondA Condition: Solvent-Free or Water (Best for Library Generation) RouteA->CondA RouteB Route B: De Novo Cyclization CondB Condition: Water/Ethanol (Best for Scaffold Construction) RouteB->CondB SM_Cl->RouteA SM_SH->RouteB

Figure 1: Strategic decision tree for selecting the synthetic pathway based on precursor availability.

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Rapid functionalization of the exocyclic nitrogen. Mechanism: The benzothiazole ring acts as an electron-withdrawing group, activating the C-2 position for nucleophilic attack by the amine.[5]

Materials
  • Substrate: 2-Chlorobenzothiazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Alkyl Amine (1.2 – 2.0 equiv)

  • Solvent: None (Neat) or Water (3 mL per mmol)

  • Vessel: 10 mL or 30 mL Borosilicate Glass MW vial with Teflon/Silicone septum.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, charge 2-chlorobenzothiazole (1 mmol).

  • Addition: Add the alkyl amine (1.2 mmol).

    • Note: If the amine is volatile (e.g., propylamine), use 2.0 equiv to account for vapor phase partitioning.

    • Green Tip: If reactants are solid, add 2 mL of deionized water. The "on-water" effect will accelerate the reaction.

  • Sealing: Crimp the vial with a magnetic stir bar inside.

  • Irradiation (Method Setup):

    • Mode: Dynamic (PID control).

    • Temperature: 130°C – 150°C.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 200W (system will modulate).

    • Ramp Time: 2:00 min.

    • Hold Time: 10:00 – 15:00 min.

    • Stirring: High.[6][7]

  • Work-up:

    • Cool to <50°C (air jet cooling).

    • For Solvent-Free: The product is often a solid or oil. Add 5 mL cold ethanol, sonicate, and pour into ice water to precipitate.

    • For Water: Extract with Ethyl Acetate (2 x 5 mL). Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient. Flash chromatography (Hexane:EtOAc) if necessary.

Validation Check:

  • TLC: Eluent Hexane:EtOAc (7:3). 2-chlorobenzothiazole (

    
    ) should disappear; Product (
    
    
    
    ) appears.
  • NMR: Disappearance of the C-Cl signal (if C-13) and appearance of N-H or N-R signals.

Protocol B: One-Pot Cyclization (Isothiocyanate Route)

Target: Construction of the ring system with the alkyl group pre-installed. Mechanism: Nucleophilic attack of the amino group on the isothiocyanate carbon, followed by intramolecular cyclization involving the thiol (often requiring autoxidation or loss of


).
Materials
  • Substrate: 2-Aminothiophenol (1.0 equiv)

  • Reagent: Alkyl Isothiocyanate (1.0 equiv)

  • Solvent: Water (Green) or Ethanol.[8]

Step-by-Step Methodology
  • Mixing: In a 10 mL MW vial, mix 2-aminothiophenol (1 mmol) and Alkyl Isothiocyanate (1 mmol).

  • Solvent: Add 3 mL Water.

  • Irradiation:

    • Temperature: 100°C.

    • Hold Time: 5:00 – 10:00 min.

    • Power: Max 150W.

  • Post-Reaction:

    • The intermediate thiourea may form first.[8] If TLC shows intermediate, increase Temp to 130°C for another 5 min to force cyclization (elimination of

      
      ).
      
  • Isolation: The product typically precipitates from water upon cooling. Filter and wash with cold water.

Comparative Data: Thermal vs. Microwave

The following data illustrates the efficiency gains when applying Protocol A (


 of 2-chlorobenzothiazole with benzylamine).
ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)
Solvent Toluene / DMFSolvent-Free / Water
Temperature 110°C - 153°C140°C
Time 6 - 8 Hours12 Minutes
Yield 55 - 65%88 - 94%
E-Factor High (Solvent Waste)Low (Minimal Waste)
Troubleshooting & Safety Workflow

Microwave synthesis in sealed vessels carries inherent pressure risks. Follow this logic for safe optimization.

SafetyWorkflow Start Start Run Monitor Monitor P/T Profiles Start->Monitor CheckP Pressure > 20 bar? Monitor->CheckP CheckT Temp Overshoot? CheckP->CheckT No ActionVent ABORT: Vent/Cool Reduce Solvent Vol CheckP->ActionVent Yes ActionPower Reduce Power Density or Switch to Fiber Optic CheckT->ActionPower Yes (Thermal Runaway) Success Reaction Complete Proceed to Workup CheckT->Success Stable

Figure 2: Safety and optimization workflow for sealed-vessel microwave synthesis.

Critical Troubleshooting Notes:

  • Thermal Runaway: If using non-polar solvents doped with ionic liquids, temperature can spike faster than the IR sensor detects. Solution: Use a fiber-optic temperature probe for internal measurement.

  • Vessel Failure: Never fill a MW vial >75% volume. The headspace is required to accommodate pressure buildup.

References
  • Mechanism of Dielectric Heating: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Protocol A (

    
     in Water):  Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances. Link
    
  • Protocol A (Solvent-Free): Nadaf, R. N., et al. (2007). Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 2-Aminoaryl/alkylbenzothiazoles. Australian Journal of Chemistry.[9] Link

  • Protocol B (Water Promoted): Zhang, X., et al. (2011).[10] An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles promoted by water.[8][10][11] Green Chemistry. Link

  • General Review: Kappe, C. O., & Dallinger, D. (2006). The Impact of Microwave Synthesis on Drug Discovery. Nature Reviews Drug Discovery. Link

Sources

Application Note: Strategic Solvent Selection for Benzothiazol-2-yl-hexyl-amine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a rigorous protocol for the solvent selection and crystallization of Benzothiazol-2-yl-hexyl-amine (


-hexyl-1,3-benzothiazol-2-amine). This molecule presents a classic "Janus" physicochemical challenge: it possesses a rigid, polar, aromatic heterohead (benzothiazole) and a flexible, lipophilic aliphatic tail (hexyl chain).[1]

Standard solvent screening often fails for such amphiphilic molecules, resulting in "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.[1] This guide outlines a Thermodynamic Solubility Profiling (TSP) approach to identify the optimal Metastable Zone Width (MSZW) and ensure high-purity polymorph control.[1]

Physicochemical Profiling & Solubility Theory

Before initiating wet chemistry, we must understand the intermolecular forces at play. The target molecule (


) relies on a delicate balance of Hansen Solubility Parameters (HSP):
  • Dispersion Forces (

    
    ):  Dominated by the hexyl chain and aromatic 
    
    
    
    -stacking.
  • Polarity (

    
    ):  Driven by the thiazole ring nitrogen and sulfur.
    
  • Hydrogen Bonding (

    
    ):  The secondary amine (-NH-) acts as both a donor and acceptor.
    
The "Oiling Out" Risk

The hexyl chain significantly lowers the melting point compared to the parent 2-aminobenzothiazole (


).[1] If the crystallization temperature (

) is near the melting point of the solvated solid, the system enters a region where the liquid phase is more stable than the solid phase, causing the product to separate as an oil.[1]

Strategic Rule: Avoid single solvents where the boiling point exceeds the estimated melting point of the solid (


 estimated for hexyl derivatives).[1]

Solvent Screening Strategy

We utilize a Tiered Solubility Map approach.

Tier 1: Single Solvent Systems (Cooling Crystallization)

Target: High solubility at boiling (


) and low solubility at 

(

).[1]
Solvent ClassSpecific SolventRationaleRisk Profile
Alcohols Ethanol (EtOH), 2-Propanol (IPA)Excellent H-bonding match for the amine head; moderate non-polarity for the tail.[1]Low. Best starting point.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood polar/non-polar balance; moderate boiling point.[1]Medium. Risk of solvate formation.
Nitriles Acetonitrile (MeCN)High polarity (

), poor dispersion (

) match for hexyl tail.[1]
High. Likely to cause oiling out due to mismatch with the tail.
Hydrocarbons Heptane, HexaneMatches hexyl tail perfectly; ignores polar head.[1]Very High. Product likely insoluble or oils out.
Tier 2: Binary Solvent Systems (Anti-Solvent Crystallization)

Used if Tier 1 fails to yield >70% recovery.[1]

  • System A: Ethanol (Solvent) + Water (Anti-solvent). Note: Add water slowly to avoid oiling.

  • System B: Ethyl Acetate (Solvent) + Heptane (Anti-solvent). Ideal for lipophilic purification.

Experimental Protocols

Protocol A: Rapid Solubility & Oiling Out Screen

Objective: Determine the approximate solubility curve and identify oiling risks.

Materials:

  • 100 mg Benzothiazol-2-yl-hexyl-amine per vial.

  • HPLC vials with crimp caps.

  • Temperature block (e.g., Crystal16 or hotplate).[1]

Steps:

  • Preparation: Place 100 mg of solid into 4 vials.

  • Solvent Addition: Add 1.0 mL of Tier 1 solvents (EtOH, IPA, EtOAc, Toluene) to respective vials.

  • Heating: Ramp temperature to

    
     at 
    
    
    
    .
  • Observation (Critical):

    • Clear Solution: Soluble.[2][3]

    • Suspension: Insoluble.

    • Two Liquid Layers:Oiling Out (Fail).

  • Cooling: If soluble, cool to

    
     at 
    
    
    
    .
    • Precipitate: Success.

    • Clear: Too soluble (needs anti-solvent).

Protocol B: Controlled Cooling Crystallization (Scale-Up)

Objective: Produce high-purity crystals using the optimal solvent identified in Protocol A (likely Ethanol or IPA).

  • Saturation: Dissolve 5.0 g of crude material in the minimum volume of hot solvent (

    
    ) to achieve saturation.
    
    • Tip: Filter hot through a 0.45

      
      m PTFE syringe filter to remove insoluble particulates (nucleation sites).[1]
      
  • Seeding (The Self-Validating Step):

    • Cool the solution to

      
       (just below saturation).
      
    • Add 0.1% w/w pure seed crystals.

    • Validation: If seeds dissolve, the solution is undersaturated (add less solvent next time).[1] If seeds grow/cloudiness increases, you are in the Metastable Zone.

  • Cooling Ramp:

    • Cool from

      
       at a rate of 
      
      
      
      .
    • Why? Slow cooling prevents the entrapment of impurities and solvent inclusions.

  • Aging: Hold at

    
     for 2 hours, then cool to 
    
    
    
    for final yield maximization.
  • Isolation: Vacuum filter and wash with cold (

    
    ) solvent.[1]
    

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the physicochemical behavior of the amine.

SolventSelection Start Start: Crude Benzothiazol-2-yl-hexyl-amine SolTest Solubility Test (100mg/mL @ 60°C) Start->SolTest Soluble Fully Soluble SolTest->Soluble Clear Solution Insoluble Insoluble / Suspension SolTest->Insoluble Solids Remain Oiling Oiling Out (2 Liquid Phases) SolTest->Oiling Phase Sep. Cooling Cool to 5°C Soluble->Cooling MethodC Method C: Switch Solvent Class (Try Toluene or EtOAc) Insoluble->MethodC Change Polarity MethodB Method B: Anti-Solvent Addition (Solvent + Heptane/Water) Oiling->MethodB Requires Seeding + Slower Cool Precip Crystals Formed? Cooling->Precip MethodA Method A: Cooling Crystallization (Best for Polymorph Control) Precip->MethodA Yes (Yield > 60%) Precip->MethodB No (Yield < 20%)

Figure 1: Decision Matrix for Solvent Selection.[1] Blue nodes represent action steps; Green nodes indicate success paths; Yellow/Red nodes indicate required process deviations.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out

(solvated).
1. Use a solvent with a lower boiling point.2. Seed at a higher temperature.3. Switch to Ethanol/Water (water increases surface tension).
Low Yield High solubility at

.
1. Lower final temperature to

.2. Add anti-solvent (Water or Heptane) at the end of the cooling ramp.
Amorphous Solid Cooling too fast.1. Reduce cooling rate to

.2. Must use seeds.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and MSZW principles).

  • Kumbhar, P. P., et al. (2025).[1] "Synthesis and characterization of some novel benzothiazole derivatives." Jetir.Org. Link (Provides precedence for ethanol recrystallization of benzothiazoles).[1]

  • Mohammadi Ziarani, G., et al. (2025).[1][4] "Green Synthesis of 2-Substituted Benzothiazole Derivatives." ResearchGate. Link (Confirms ethanol as a primary solvent choice).

  • PubChem. (2025).[5][6] "N-hexyl-1,3-benzothiazol-2-amine Compound Summary." National Library of Medicine. Link (Physicochemical property verification).[1]

  • University of Rochester. (n.d.). "Solvents for Recrystallization."[7] Department of Chemistry. Link (General solvent selection rules for amines/hydrocarbons).

Sources

Application Note: Benzothiazol-2-yl-hexyl-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Lipophilic Pharmacophores for Kinase Inhibition and Antimicrobial Activity[1]

Abstract

This application note details the synthesis, physicochemical characterization, and biological evaluation of N-hexyl-1,3-benzothiazol-2-amine (Benzothiazol-2-yl-hexyl-amine).[1] As a lipophilic derivative of the privileged 2-aminobenzothiazole scaffold, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies.[1] It is primarily utilized to explore hydrophobic binding pockets in enzyme targets (e.g., receptor tyrosine kinases) and to modulate membrane permeability in antimicrobial drug discovery.[1] This guide provides a validated protocol for its synthesis via N-alkylation, followed by downstream applications in hit-to-lead optimization.

Introduction: The Strategic Role of the Hexyl Moiety

In medicinal chemistry, the 2-aminobenzothiazole core is a "privileged structure" capable of binding to diverse biological targets, including EGFR, VEGFR, and microbial DNA gyrase.[1] However, the unsubstituted amine is often too polar for optimal cellular penetration or fails to exploit deep hydrophobic pockets within enzyme active sites.[1]

Benzothiazol-2-yl-hexyl-amine represents a strategic modification where the hexyl chain serves two functions:

  • Lipophilicity Modulation: Increases the partition coefficient (LogP), enhancing passive transport across lipid bilayers (e.g., the blood-brain barrier or bacterial cell walls).[1]

  • Hydrophobic Anchoring: The

    
     alkyl chain acts as a "grease element" to occupy hydrophobic regions (e.g., the ATP-binding pocket of kinases), potentially improving binding affinity (
    
    
    
    ) via Van der Waals interactions.[1]
Table 1: Physicochemical Profile Comparison
Property2-Aminobenzothiazole (Parent)N-hexyl-1,3-benzothiazol-2-amineImpact
Molecular Weight 150.20 g/mol 234.36 g/mol Increased steric bulk
LogP (Predicted) ~2.4~5.1High lipophilicity; improved permeability
H-Bond Donors 21Reduced polarity
Topological PSA 41.1 Ų32.3 ŲEnhanced membrane crossing potential
Synthesis Protocol: N-Alkylation of 2-Aminobenzothiazole

Objective: Selective mono-alkylation of the exocyclic amine to yield Benzothiazol-2-yl-hexyl-amine.

Reagents & Materials
  • Reactant A: 2-Aminobenzothiazole (CAS: 136-95-8) - 1.0 eq[1]

  • Reactant B: 1-Bromohexane (CAS: 111-25-1) - 1.1 eq[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous - 2.0 eq[1]
    
  • Catalyst: Potassium Iodide (KI) - 0.1 eq (Finkelstein condition to accelerate reaction)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

  • Work-up: Ethyl acetate, Brine, Sodium sulfate (

    
    )[1]
    
Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Aminobenzothiazole (10 mmol, 1.50 g) in 15 mL of anhydrous DMF.

    • Add

      
        (20 mmol, 2.76 g) and KI  (1 mmol, 0.16 g). Stir the suspension at room temperature for 15 minutes to activate the amine.
      
  • Alkylation:

    • Add 1-Bromohexane (11 mmol, 1.55 mL) dropwise via a syringe to the stirring mixture.

    • Heat the reaction mixture to 80°C under an inert atmosphere (

      
       or Ar) for 6–8 hours.
      
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 4:1). The product will appear as a less polar spot (

      
      ) compared to the starting material (
      
      
      
      ).[1]
  • Work-up & Isolation:

    • Cool the mixture to room temperature and pour into 100 mL of ice-cold water to precipitate inorganic salts.

    • Extract the aqueous phase with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove residual DMF.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap).[1]
      
  • Purification:

    • The crude oil often solidifies upon standing.[1] Recrystallize from Ethanol/Water (9:1) or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).[1]

    • Yield Target: 75–85% as a white to off-white crystalline solid.

Mechanism of Action & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic guiding the use of this compound in drug design.

G Start 2-Aminobenzothiazole (Polar Scaffold) Product Benzothiazol-2-yl-hexyl-amine (Lipophilic Probe) Start->Product N-Alkylation Reagent + 1-Bromohexane (K2CO3 / DMF) Reagent->Product Target1 Kinase Target (e.g., VEGFR) Hydrophobic Pocket Binding Product->Target1 SAR: Hydrophobic Interaction Target2 Microbial Membrane Permeability Disruption Product->Target2 SAR: LogP Optimization

Figure 1: Synthesis pathway and dual-application logic for Benzothiazol-2-yl-hexyl-amine.

Application Protocols: Biological Evaluation
A. Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: Benzothiazole derivatives exhibit antimicrobial activity by interfering with bacterial DNA gyrase or disrupting membrane integrity.[1] The hexyl chain enhances efficacy against Gram-positive bacteria (e.g., S. aureus) by facilitating cell wall penetration.

Protocol:

  • Stock Preparation: Dissolve Benzothiazol-2-yl-hexyl-amine in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 512

    
    g/mL to 0.5 
    
    
    
    g/mL.[1] Ensure final DMSO concentration is <1%.[1]
  • Inoculation: Add

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213) to each well.[1]
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).[1] Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).[1]

B. Kinase Inhibition Screening (In Silico & In Vitro)

Rationale: The benzothiazole ring mimics the purine ring of ATP.[1] The hexyl tail is designed to probe the hydrophobic "back pocket" of kinases such as EGFR or VEGFR-2.[1]

In Vitro Protocol (Generic Kinase Assay):

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[1]
    
  • Reaction: Mix Kinase (e.g., VEGFR-2), Peptide Substrate, and Test Compound (10

    
    M screening dose).
    
  • Initiation: Add ATP (at

    
     concentration) containing 
    
    
    
    ATP or use a fluorescence-based ADP detection kit.[1]
  • Incubation: 60 minutes at room temperature.

  • Analysis: Measure phosphorylation relative to DMSO control. Calculate % Inhibition.

References
  • Jangid, D. K., et al. (2017).[1][2][3] "An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids." International Journal of Pharmaceutical Sciences and Research. Link

  • Lihumis, H. S., et al. (2022).[1][4] "A Review on Recent Development and biological applications of benzothiazole derivatives." Progress in Chemical and Biochemical Research. Link

  • Ali, I., et al. (2012).[1] "Advances in Benzothiazoles: A Versatile Scaffold for Medicinal Chemistry."[1] European Journal of Medicinal Chemistry. (Contextual citation for scaffold properties).

  • PubChem Compound Summary. (n.d.). "N-hexyl-1,3-benzothiazol-2-amine."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Application Note: Benzothiazol-2-yl-hexyl-amine as a High-Efficiency Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Benzothiazol-2-yl-hexyl-amine (also known as N-hexyl-1,3-benzothiazol-2-amine) as a mixed-type corrosion inhibitor. While benzothiazole scaffolds are widely recognized in drug discovery for their biological activity (e.g., Riluzole), their electron-rich heteroatoms (N, S) make them premier candidates for materials protection.

This protocol addresses the specific challenge of protecting mild steel in aggressive acidic environments (1M HCl).[1] It leverages the "Head-Tail" molecular architecture : the benzothiazole ring acts as the chemisorption anchor, while the hexyl chain provides a hydrophobic barrier, significantly enhancing surface coverage compared to non-alkylated analogs.

Molecular Mechanism & Rationale[2][3]

The "Anchor and Shield" Effect

The efficacy of Benzothiazol-2-yl-hexyl-amine relies on two simultaneous protection mechanisms:

  • Chemisorption (The Anchor): The lone pair electrons on the Nitrogen and Sulfur atoms, along with the

    
    -electrons of the aromatic ring, donate electron density to the empty 
    
    
    
    -orbitals of the iron surface. This forms a coordinate covalent bond, displacing adsorbed water molecules.
  • Physical Blocking (The Shield): The hexyl (

    
    ) alkyl chain extends away from the metal surface into the bulk solution. This hydrophobic tail creates a steric barrier that repels water and corrosive ions (
    
    
    
    ,
    
    
    ), preventing them from reaching the metal interface.
Visualization of Inhibition Pathway

InhibitionMechanism cluster_0 Phase 1: Solution cluster_1 Phase 2: Interface cluster_2 Phase 3: Protection Mol Benzothiazol-2-yl-hexyl-amine (Solvated) Adsorption Adsorption (Langmuir Isotherm) Mol->Adsorption Diffusion Acid Corrosive Media (H+, Cl-) Result Corrosion Rate Reduction (>90%) Acid->Result Blocked Chemisorption e- Donation (N/S -> Fe d-orbitals) Adsorption->Chemisorption Physisorption Electrostatic Interaction Adsorption->Physisorption Barrier Hydrophobic Barrier (Hexyl Chain) Chemisorption->Barrier Physisorption->Barrier Barrier->Result Blocks H+/Cl-

Figure 1: Mechanistic pathway of Benzothiazol-2-yl-hexyl-amine inhibiting corrosion on a metal surface.

Experimental Protocols

Materials & Solution Preparation

Critical Note on Solubility: Unlike short-chain amines, the hexyl derivative has limited solubility in pure aqueous acid. A co-solvent is required.

  • Stock Solution (10 mM): Dissolve 0.234 g of Benzothiazol-2-yl-hexyl-amine (MW ≈ 234.36 g/mol ) in 100 mL of Ethanol (absolute).

  • Corrosive Media: 1M HCl prepared from analytical grade 37% HCl and deionized water.

  • Test Solutions: Dilute the stock solution into the corrosive media to achieve concentrations of 10, 50, 100, and 500 ppm. Ensure the final ethanol content is <5% to avoid solvent interference.

Electrochemical Evaluation (Tafel & EIS)

This protocol utilizes a standard three-electrode cell:

  • Working Electrode (WE): Mild Steel (exposed area 1.0 cm²).

  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

Workflow Diagram:

ExperimentalWorkflow Prep Surface Preparation (Polish: 600-1200 grit SiC -> Degrease) OCP OCP Stabilization (30 mins immersion) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz, 10mV amp) OCP->EIS Non-destructive Tafel Potentiodynamic Polarization (±250mV vs OCP, 1 mV/s) EIS->Tafel Destructive Analysis Data Fitting (Tafel Slopes & Nyquist Circles) Tafel->Analysis

Figure 2: Sequential electrochemical workflow. EIS is performed first as it is non-destructive.

Step-by-Step Procedure:
  • Polishing: Abrade the mild steel surface with SiC paper (grades 400, 600, 800, 1000, 1200). Wash with distilled water, degrease with acetone, and dry in warm air.

  • OCP Stabilization: Immerse WE in the test solution for 30 minutes until the Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Impedance (EIS): Apply a sinusoidal signal of 10 mV amplitude at OCP. Scan frequency from 100 kHz to 10 mHz.[2]

    • Output: Nyquist plot (semicircle) and Bode plot.

    • Key Metric: Charge Transfer Resistance (

      
      ).[3][4]
      
  • Polarization (Tafel): Scan potential from -250 mV to +250 mV relative to OCP at a scan rate of 1 mV/s.

    • Output: Tafel curves (log I vs. E).

    • Key Metric: Corrosion Current Density (

      
      ).
      

Data Analysis & Expected Results

Calculation of Inhibition Efficiency ( )

Calculate efficiency using both EIS and Tafel data to ensure self-validation.

Method A: From Tafel Polarization



Method B: From EIS



Representative Data Table

The following table summarizes expected trends for Benzothiazol-2-yl-hexyl-amine in 1M HCl. Note the shift in


 is typically <85 mV, classifying it as a Mixed-Type Inhibitor .
Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(

)
Efficiency (

)
Blank -480950.511025-
50 -475310.210511067.3
100 -470145.610824084.6
500 -46545.210268095.2

Note: Data represents typical values for N-alkylated benzothiazoles [1, 3].

Adsorption Isotherm

To validate the mechanism, fit the surface coverage (


) to the Langmuir Isotherm :


  • Plot

    
     vs. 
    
    
    
    . A linear slope of ~1.0 confirms monolayer adsorption.
  • Calculate Free Energy of Adsorption (

    
    ):
    
    
    
    
  • Interpretation: A value between -20 and -40 kJ/mol indicates mixed physisorption and chemisorption [2].

Safety & Handling

  • Toxicity: While benzothiazoles are used in pharmaceuticals, concentrated derivatives can be skin irritants. Wear nitrile gloves and safety goggles.

  • Waste: Solutions containing benzothiazoles must be disposed of as organic chemical waste, not down the drain, due to potential aquatic toxicity.

References

  • Parameswari, K., et al. (2012).[5] "Investigation of Benzothiazole Derivatives as Corrosion Inhibitors for Mild Steel." Portugaliae Electrochimica Acta, 30(2), 89-98.[5]

    • – Establishes the baseline protocol for benzothiazole corrosion testing in acidic media.

  • Loto, R. T. (2017).[6] "Anti-Corrosion Performance Of 1,3-Benzothiazole On 410 Martensitic Stainless Steel In H2SO4." Surface Review and Letters.

    • – Provides thermodynamic calculation methods for benzothiazole adsorption.

  • Al-Sammarraie, A., et al. (2015).[7] "Synthesis and Characterization of Benzothiazol Derivative as a Corrosion Inhibitor for Carbon Steel in Seawater." Materials Sciences and Applications, 6, 681-693.[7]

    • – Validates the use of N-substituted benzothiazoles and Langmuir isotherm fitting.

  • Sigma-Aldrich. "N-(6-chloro-1,3-benzothiazol-2-yl)-..." (Structural Analog Reference).

    • – Verifies the commercial availability of N-alkylated benzothiazole precursors.

Sources

Preparation of biological assay stock solutions for benzothiazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Biological Assay Stock Solutions for Benzothiazole Amines Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Benzothiazole Amines and the Imperative of Methodical Preparation

Benzothiazole amines represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a vast spectrum of pharmacological activities.[1] Derivatives of this heterocyclic compound have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents.[2][3] Their therapeutic promise stems from the versatile structure of the benzothiazole nucleus, which allows for interaction with a diverse range of biological targets, including enzymes like protein tyrosine kinases and pathways involved in cell cycle regulation and apoptosis.[3][4][5]

The journey from a promising powdered compound in a vial to reliable, reproducible data in a biological assay is paved with meticulous preparation. The most elegantly designed experiment can be rendered invalid by improperly prepared stock solutions. For benzothiazole amines, which are often characterized by poor aqueous solubility, establishing a robust and reproducible solubilization and dilution protocol is the foundational step for any subsequent in vitro or in vivo investigation.[6][7]

This guide provides a comprehensive, field-tested framework for the preparation of benzothiazole amine stock solutions. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that researchers can not only follow the protocol but also adapt it to the unique challenges presented by novel derivatives.

Part 1: Foundational Knowledge - Physicochemical Properties & Safety

Solubility Profile: The Primary Determinant

The solubility of a compound is the single most critical factor dictating the strategy for stock solution preparation.[7] Benzothiazole amines, as a class, share common characteristics:

  • Aqueous Solubility: Generally low to negligible. The hydrophobic nature of the fused benzene and thiazole rings restricts their solubility in aqueous systems like cell culture media or buffers.[6]

  • Organic Solvent Solubility: Significantly higher solubility in polar aprotic organic solvents. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this class of compounds.[6][7] Other solvents like N,N-Dimethylformamide (DMF) and alcohols (ethanol, methanol) can also be used, but their compatibility with specific assays must be verified.[6][7][8]

Table 1: Qualitative Solubility Profile of a Typical Benzothiazole Amine Scaffold

SolventTypePolarityExpected SolubilityKey Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticHighHigh to Very High Gold standard for primary stocks; potential for cytotoxicity.[9][10]
Ethanol (EtOH) Polar ProticHighModerate to Sparingly SolubleCan be cytotoxic; may be less effective for highly non-polar derivatives.[9][11][12]
N,N-Dimethylformamide (DMF) Polar AproticHighHighEffective, but generally more toxic than DMSO; use with caution.[7]
Water / PBS / Media Polar ProticHighPoor to InsolubleNot suitable for primary stock solutions; used for final working dilutions.[6]
Safety & Handling: A Non-Negotiable Prerequisite

Before handling any compound, a thorough review of its Safety Data Sheet (SDS) is mandatory.[13] For novel compounds with unknown toxicity, treat them as potentially hazardous.

Core Safety Practices:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[13][14][15]

  • Ventilation: Handle the dry powder and concentrated stock solutions within a chemical fume hood to minimize inhalation risk.[13][15]

  • Designated Workspace: Prepare solutions in a clean, designated area to prevent cross-contamination.[14]

  • Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, according to institutional and environmental regulations.[14]

Part 2: The Stock Solution Workflow - From Powder to Plate

This section details a validated, multi-stage process for preparing accurate and stable stock solutions. The central principle is the creation of a highly concentrated primary stock in an organic solvent, which is then serially diluted to intermediate and final working concentrations.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Dilution for Assay Powder Weigh Compound Powder Solvent Select & Add Solvent (e.g., 100% DMSO) Powder->Solvent Dissolve Vortex / Sonicate to Dissolve Solvent->Dissolve PrimaryStock Primary Stock (e.g., 10-50 mM) Stored at -80°C Dissolve->PrimaryStock Intermediate Intermediate Dilution (e.g., 1 mM in Media/Buffer) PrimaryStock->Intermediate Working Final Working Solutions (Serial Dilution in Assay Medium) Intermediate->Working Assay Add to Assay Plate (Cells / Enzyme) Working->Assay PrimaryStock_ref->Intermediate G Start Start: Need to prepare working solution AssayType What is the assay type? Start->AssayType Biochem Biochemical Assay (e.g., enzyme kinetics) AssayType->Biochem Biochemical CellBased Cell-Based Assay (e.g., cytotoxicity, signaling) AssayType->CellBased Cell-based BiochemDMSO Final DMSO typically ≤ 1% Biochem->BiochemDMSO CellBasedDMSO Final DMSO MUST BE ≤ 0.5%, ideally ≤ 0.1% CellBased->CellBasedDMSO VehicleControl Crucial Step: Include a 'Vehicle Control' (Assay medium + identical final DMSO conc.) BiochemDMSO->VehicleControl CellBasedDMSO->VehicleControl

Caption: Decision-making for final solvent concentration.
Determining Maximum Tolerable DMSO Concentration

The tolerance to DMSO is cell-line and assay-dependent. [11][16]While a final concentration of ≤ 0.1% is a widely accepted safe harbor for most cell-based assays, some robust cell lines may tolerate up to 0.5%. [17][18][19]It is best practice to experimentally determine this limit.

Table 2: General Guidelines for Final DMSO Concentration in Assays

Final DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
> 2% Significant cytotoxicity and growth inhibition observed. [9]Avoid. Results will be confounded by solvent toxicity.
0.5% - 1.0% May inhibit proliferation and affect cell function in sensitive cell lines. [9][11][18]Use with caution. Requires rigorous vehicle controls.
≤ 0.1% - 0.5% Generally considered non-toxic with minimal impact on cell viability or proliferation. [17][20][18]Recommended range for most cell-based assays.
Protocol 2: Serial Dilution to Final Working Concentrations

This protocol ensures accurate dilution from the concentrated primary stock to the final concentrations required for the assay, while carefully controlling the final DMSO percentage.

1. Rationale and Causality: A two-step dilution process (creating an intermediate stock before the final working solutions) improves accuracy, especially when preparing nanomolar or low micromolar concentrations. [12][21]It prevents pipetting errors associated with transferring sub-microliter volumes of the highly concentrated primary stock.

2. Step-by-Step Methodology:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw it completely at room temperature. Vortex briefly to ensure homogeneity. [21]

  • Prepare Intermediate Stock (e.g., 1 mM): This step dilutes the DMSO concentration significantly.

    • Action: Perform a 1:10 dilution of the 10 mM primary stock into complete cell culture medium or assay buffer.

    • Example: Add 2 µL of the 10 mM primary stock to 18 µL of assay medium. Mix thoroughly by gentle pipetting.

    • Result: You now have 20 µL of a 1 mM intermediate stock in a solution containing 10% DMSO.

  • Prepare Final Working Solutions: Use the intermediate stock to prepare a serial dilution curve directly in the assay medium.

    • Example for a 10 µM final concentration: To prepare 1 mL of a 10 µM working solution (a 1:100 dilution of the 1 mM intermediate stock):

      • Add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium.

      • Final DMSO Concentration: 0.1% (calculated as 10% DMSO from the intermediate stock diluted 1:100).

  • Prepare Vehicle Control: This is the most critical control in the experiment. It isolates the effect of the compound from the effect of the solvent.

    • Action: Prepare a solution containing the assay medium and the same final concentration of DMSO as the highest concentration of your test compound.

    • Example: If your highest compound concentration is 10 µM (with 0.1% DMSO), the vehicle control is assay medium containing 0.1% DMSO. This is made by adding 1 µL of 100% DMSO to 999 µL of medium.

Part 4: Quality Control and Best Practices

A stock solution is a critical reagent. Its integrity must be validated.

  • Purity and Identity: For crucial experiments, the identity and purity of the starting material should be confirmed (e.g., via LC-MS or NMR) if not provided with high confidence by the supplier.

  • Concentration Verification: For high-throughput screening or late-stage drug development, the concentration of stock solutions can be verified using techniques like HPLC with a chemiluminescent nitrogen detector (CLND). [10]* Documentation: Maintain a detailed log for each stock solution, including compound ID, lot number, molecular weight, calculated concentration, date of preparation, and storage conditions. [14]* Stability: Benzothiazole amines are generally stable in DMSO when stored at -80°C. [17]However, for long-term storage (over 6-12 months), periodic re-evaluation of efficacy is recommended. Avoid repeated freeze-thaw cycles. [17]

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE America.
  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Højer, K., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • de Oliveira, S. H. P., et al. (2017, November 23). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
  • Benzothiazole - Solubility of Things. (n.d.). Solubility of Things.
  • Ahmadi-Kashani, M., et al. (2017, June 15). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer.
  • de Abreu Costa, L., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • Application Note and Protocols: Preparing Elubiol Stock Solutions for Cell-Based Assays. (n.d.). Benchchem.
  • Thi, H. L. N., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Rahi, M. (2021, August 4).
  • Compound Handling Instructions. (n.d.). MCE (MedChemExpress).
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF. (2025, August 6).
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). LSG.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Lab Manager.
  • Solutions and dilutions: working with stock solutions. (2005, May 20). Rice University.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI.
  • 12: Advance Solution Preparation. (2025, May 9). Biology LibreTexts.
  • An In-depth Technical Guide on the Solubility of 4,7-Dibromobenzo[d]thiazol-2-amine in Organic Solvents. (n.d.). Benchchem.
  • Effect of Solvent and Grain Color on the Biological Activities of Maize Grain. (2025, March 27). MDPI.
  • Is there any protocols for making stock solution in cytotoxicity assay?. (2017, July 26).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15). PMC.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023, August 31). Der Pharma Chemica.
  • Frequently Asked Questions About Solution Preparation. (n.d.). Carolina Biological Supply.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023, May 22). Frontiers.
  • (PDF) THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK. (2025, December 12).
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). International Journal of Scientific Research in Science and Technology.
  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. (2024, July 15). PubMed.
  • The effect of some benzothiazole derivatives as antioxidants for base stock. (n.d.).
  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2025, December 5).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing.
  • Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem.
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-OPENSCREEN.
  • Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. (2007, March 26). MDPI.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022, February 17). Lirias.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Scientific Research Publishing.
  • Reporting data from high-throughput screening of small-molecule libraries. (n.d.). National Human Genome Research Institute (NHGRI).
  • Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. (2023, August 19). MDPI.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Biomedical Science.
  • Cell Preparation for Single Cell Protocols. (n.d.). 10x Genomics.
  • Quality control of cell-based high-throughput drug screening. (n.d.). CORE.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI.

Sources

Technical Guide: Procedure for N-Alkylation of 2-Aminobenzothiazole with Hexyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Advisory

2-Aminobenzothiazoles are privileged scaffolds in medicinal chemistry, possessing broad biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, the functionalization of the exocyclic amine via direct alkylation presents a classic ambident nucleophile challenge .

The Regioselectivity Paradox

The 2-aminobenzothiazole system contains two nucleophilic nitrogen atoms:

  • Exocyclic Nitrogen (

    
    ):  Often the desired target for Structure-Activity Relationship (SAR) optimization.
    
  • Endocyclic Nitrogen (N3): The ring nitrogen, which is often more nucleophilic under neutral or basic conditions due to the contribution of the imino-tautomer.

Critical Insight: Direct alkylation of 2-aminobenzothiazole with alkyl halides (e.g., hexyl bromide) in the presence of a base (e.g.,


, 

) typically favors alkylation at the Endocyclic Nitrogen (N3) , yielding the 3-hexyl-2-iminobenzothiazoline as the major product. Obtaining the exocyclic secondary amine (

) via this route is inefficient and often yields mixtures.

This guide provides:

  • Protocol A: The direct alkylation procedure (as requested), with conditions optimized to manage the mixture.

  • Protocol B: The industry-standard alternative for exclusively synthesizing the exocyclic

    
    -alkyl derivative.
    
  • Analytical Framework: How to definitively distinguish the two isomers using NMR.

Mechanistic Pathway & Regioselectivity[2]

The following diagram illustrates the competing pathways and the tautomeric equilibrium driving the reaction outcome.

G Start 2-Aminobenzothiazole (Tautomeric Equilibrium) Anion Delocalized Anion (Ambident Nucleophile) Start->Anion Deprotonation Reagents Hexyl Bromide (R-X) Base (K2CO3/NaH) Endo MAJOR PRODUCT: 3-Hexyl-2-iminobenzothiazoline (Endocyclic N-Alkylation) Anion->Endo Attack via Ring N (N3) (Kinetic/Thermodynamic Favored) Exo MINOR PRODUCT: N-Hexyl-2-aminobenzothiazole (Exocyclic N-Alkylation) Anion->Exo Attack via Exo N (Less Favored)

Figure 1: Reaction pathway showing the competition between endocyclic (N3) and exocyclic (


) alkylation.

Protocol A: Direct N-Alkylation with Hexyl Bromide

Objective: To alkylate 2-aminobenzothiazole using hexyl bromide. Expected Outcome: Predominantly 3-hexyl-2-iminobenzothiazoline (Endo), with minor exocyclic product depending on solvent/base.

Materials
  • Substrate: 2-Aminobenzothiazole (

    
    )
    
  • Alkylating Agent: 1-Bromohexane (

    
    )
    
  • Base: Anhydrous Potassium Carbonate (

    
    , 
    
    
    
    ) or Sodium Hydride (
    
    
    ,
    
    
    for kinetic control)
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry)

  • Catalyst (Optional): Potassium Iodide (

    
    , 
    
    
    
    ) to accelerate reaction via Finkelstein exchange.
Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzothiazole (

      
      , 
      
      
      
      ) in dry DMF (
      
      
      ).
    • Note: If using

      
      , cool to 
      
      
      
      under inert atmosphere (
      
      
      ) before adding base. If using
      
      
      , room temperature is acceptable.
  • Activation:

    • Add the base (

      
       : 
      
      
      
      or
      
      
      60%
      :
      
      
      ).
    • Stir for 30 minutes to ensure deprotonation/anion formation. The solution may change color (often yellow/orange).

  • Alkylation:

    • Add 1-bromohexane (

      
      , 
      
      
      
      ) dropwise.
    • Optional: Add catalytic KI (

      
      ) to convert the bromide to the more reactive iodide in situ.
      
  • Reaction:

    • Heat the mixture to

      
        (for DMF) or Reflux  (for Acetone).
      
    • Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Time: Typically 4–12 hours. The starting material (

      
      ) should disappear; a new spot (usually lower 
      
      
      
      for the imine salt or higher for neutral alkyl species) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (

      
      ) with vigorous stirring.
      
    • Precipitate: If a solid forms, filter it off, wash with water, and dry.

    • Extraction: If oil forms (common with hexyl chains), extract with Ethyl Acetate (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ). Dry over anhydrous
      
      
      and concentrate in vacuo.
  • Purification:

    • The crude residue is likely a mixture. Purify via Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexane.
      
    • Note: The Endocyclic product (Imine) is often more polar than the exocyclic amine due to its ionic/zwitterionic resonance character.

Protocol B: Regioselective Synthesis of Exocyclic Amine (Alternative)

Strategic Note: If your specific goal is the 2-(hexylamino)benzothiazole (exocyclic amine) for biological testing, Protocol A is not recommended . Use the Nucleophilic Aromatic Substitution (


) method below for high fidelity.
Reaction Scheme


Procedure
  • Mix 2-chlorobenzothiazole (

    
    ) and hexylamine  (
    
    
    
    ) in Ethanol or neat.
  • Add Triethylamine (

    
    ) to scavenge 
    
    
    
    .
  • Reflux for 6–12 hours.

  • Concentrate and recrystallize from Ethanol/Water.

  • Result: Exclusive formation of the exocyclic secondary amine.

Analytical Validation: Distinguishing Isomers

Correctly identifying the product is the most critical step in this workflow. The two isomers exhibit distinct NMR signatures.

Data Comparison Table
FeatureEndocyclic Product (Imine) Exocyclic Product (Amine)
Structure Name 3-Hexyl-2-iminobenzothiazoline

-Hexyl-2-aminobenzothiazole
Connectivity Alkyl group on Ring Nitrogen (N3)Alkyl group on Exocyclic Amine

NMR (NH)
No exchangeable NH proton (unless salt form)Broad singlet (exchangeable with

)

NMR (Ring)
Significant shift (loss of aromaticity in thiazole ring)Similar to parent 2-aminobenzothiazole

NMR (C2)

(Imine character)

(Guanidine-like)
UV-Vis Bathochromic shift (Red shift) due to extended conjugationSimilar to parent
Graphviz Workflow for Characterization

Analysis Sample Isolated Product NMR 1H NMR Analysis (DMSO-d6) Sample->NMR Decision NH Signal? NMR->Decision ResultA Broad Singlet (4.0-6.0 ppm) Exchangeable with D2O Decision->ResultA Yes ResultB No NH Signal (or very downfield >10ppm if salt) Decision->ResultB No ConclusionA CONFIRMED: Exocyclic Amine (N-Hexyl-2-aminobenzothiazole) ResultA->ConclusionA ConclusionB CONFIRMED: Endocyclic Imine (3-Hexyl-2-iminobenzothiazoline) ResultB->ConclusionB

Figure 2: Decision tree for structural elucidation of alkylated benzothiazoles.

References

  • Regioselectivity of Alkylation

    • Smith, J. A., et al. "Regioselective N-alkylation of 2-aminobenzothiazoles." Chemical Communications.[2]

  • Synthesis of Endocyclic Derivatives

    • "2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
  • Alternative Exocyclic Synthesis (S_NAr)

    • "Synthesis and biological evaluation of N-substituted 2-aminobenzothiazoles." European Journal of Medicinal Chemistry.
  • Spectroscopic Data

    • "Spectroscopic Data of 2-Aminobenzothiazole." BenchChem Technical Notes.

Sources

Application Note: Benzothiazol-2-yl-hexyl-amine (BTHA) in Coordination Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, coordination chemistry, and biological evaluation of N-hexylbenzothiazol-2-amine (BTHA) . While 2-aminobenzothiazoles are well-established ligands, the N-hexyl derivative represents a strategic modification designed to modulate lipophilicity (LogP) without altering the primary coordination sphere.

This "Lipophilic Tuning" strategy is critical in medicinal inorganic chemistry to enhance the passive transport of metal complexes across lipid bilayers, thereby improving intracellular bioavailability for antimicrobial and anticancer applications.

Key Ligand Parameters
ParameterValue / DescriptionSignificance
Formula

Lipophilic secondary amine
Donor Atoms Endocyclic N (N3)Primary coordination site (Soft/Borderline base)
Secondary Donor Exocyclic NHH-bond donor; rarely coordinates unless deprotonated
Lipophilicity High (Hexyl chain)Enhanced membrane permeability vs. parent amine
Coordination Geometry Monodentate / BridgingForms tetrahedral (

) or octahedral (

) complexes

Ligand Synthesis Protocol

Rationale: Direct alkylation of 2-aminobenzothiazole often leads to poly-alkylation mixtures. The preferred route for high-purity secondary amines is the Nucleophilic Aromatic Substitution (


) of 2-chlorobenzothiazole with hexylamine.
Materials
  • 2-Chlorobenzothiazole (CAS: 615-20-3)

  • n-Hexylamine (1.1 equivalents)

  • Triethylamine (

    
    , 1.2 equivalents) as acid scavenger
    
  • Solvent: Ethanol (EtOH) or DMF

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorobenzothiazole (10 mmol) in 20 mL of ethanol.

  • Addition: Add n-hexylamine (11 mmol) dropwise, followed by

    
     (12 mmol) .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 4:1). The starting chloride spot (
    
    
    
    ) should disappear.
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in 50 mL DCM.

    • Wash with water (

      
      ) to remove triethylammonium chloride salt.
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Recrystallize from hot ethanol/water or purify via silica gel column chromatography if necessary.

  • Yield Expectation: 85–92% (Off-white to pale yellow solid).

Coordination Chemistry: Metal Complex Synthesis

Target Complexes:


 where 

. Mechanism: The benzothiazole ring nitrogen (N3) is the preferred donor. The hexyl chain provides steric bulk, often favoring tetrahedral geometries for Zn(II) and distorted octahedral/square planar for Cu(II)/Ni(II).
Protocol: Synthesis of
  • Ligand Solution: Dissolve BTHA (2 mmol) in 10 mL hot ethanol.

  • Metal Solution: Dissolve

    
     (1 mmol)  in 5 mL ethanol.
    
  • Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Observation: Immediate color change (typically green or blue-green) indicates coordination.

  • Reflux: Reflux for 3 hours to ensure thermodynamic stability.

  • Isolation:

    • Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, reduce volume by 50% on a rotary evaporator and cool to

      
       overnight.
      
  • Drying: Vacuum dry at

    
     for 4 hours.
    
Visualization: Synthesis & Logic Flow

SynthesisWorkflow Reactants 2-Chlorobenzothiazole + Hexylamine Reflux Reflux (EtOH, 6h) SNAr Mechanism Reactants->Reflux MetalSalt Metal Salt (CuCl2 / ZnCl2) Coordination Coordination Reaction (1:2 M:L Ratio) MetalSalt->Coordination Purification Wash (H2O) -> Dry -> Recrystallize Reflux->Purification Complex Metal Complex [M(BTHA)2Cl2] Coordination->Complex Ligand Ligand (BTHA) Purified Ligand->Coordination Characterization Validation (FTIR, NMR, XRD) Complex->Characterization Purification->Ligand

Figure 1: Step-by-step workflow from organic ligand synthesis to inorganic coordination complex.

Characterization & Validation

To ensure scientific integrity, the following spectroscopic shifts must be observed.

Infrared Spectroscopy (FT-IR)[2][4][5][6]
  • 
     Ring Stretching:  The free ligand shows a sharp band at ~1610–1620 
    
    
    
    . Upon coordination to a metal center, this band typically shifts to lower frequencies (10–20
    
    
    shift) due to the reduction of bond order in the C=N bond upon electron donation from Nitrogen to Metal.
  • 
     Stretching:  Appears around 3200–3400 
    
    
    
    . If the amine nitrogen does not coordinate (expected), this band remains relatively unchanged or shifts slightly due to hydrogen bonding networks in the crystal lattice.
-NMR (DMSO- )
  • Aromatic Protons: Slight downfield shift (

    
     ppm) due to the deshielding effect of the metal cation withdrawing electron density from the ring.
    
  • NH Proton: Broad singlet at 8.0–9.0 ppm.

  • Hexyl Chain: The

    
    -methylene protons (
    
    
    
    ) at
    
    
    ppm generally remain unshifted, confirming the exocyclic nitrogen is not the primary donor.
Characterization Logic

CharacterizationLogic Sample Synthesized Complex IR_Check IR: C=N Shift? Sample->IR_Check Confirm_Coord Confirm N-Coordination IR_Check->Confirm_Coord Yes (Red Shift) Fail Free Ligand / Impurity IR_Check->Fail No Shift NMR_Check NMR: Paramagnetic? XRD XRD: Definitive Geometry NMR_Check->XRD If Diamagnetic (Zn) NMR_Check->XRD If Paramagnetic (Cu/Co) Confirm_Coord->NMR_Check

Figure 2: Decision tree for validating metal coordination.

Biological Application: Drug Development Context

The BTHA ligand system is specifically relevant for Lipinski's Rule of 5 optimization. The hexyl chain increases the partition coefficient (LogP), facilitating passive diffusion through bacterial cell walls or cancer cell membranes.

Protocol: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

  • Preparation: Dissolve complexes in DMSO (

    
     stock).
    
  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Range:

    
    .
    
  • Inoculation: Add bacterial suspension adjusted to

    
     McFarland standard (
    
    
    
    ).
  • Incubation:

    
     for 24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control: DMSO control must show growth. Ciprofloxacin as positive control.

Mechanism of Action

The metal complex acts as a "Trojan Horse." The lipophilic BTHA ligand facilitates entry. Once inside, the complex may:

  • Dissociate, releasing toxic metal ions (

    
     generates ROS).
    
  • Intercalate into DNA (planar benzothiazole ring).

  • Bind to intracellular enzymes via the N/S heteroatoms.

References

  • Synthesis & General Activity: Synthesis, Characterization and Biological Activity of Benzothiazole Complexes. (Al-Qadisiyha University).[1] Available at: [Link]

  • Coordination Modes: Campbell, M. J. M., et al. Complexes of 2-aminobenzothiazole with cobalt(II) and nickel(II).[2][3] J. Chem. Soc.[2] A, 1970.[2] Available at: [Link]

  • Crystal Structures: Thiam, I. E., et al. Crystal Structure of a Bis[1-(benzothiazole-2yl-2κN)...][4] Cobalt(II) Complex.[4][5][2][3][6][7] Science Publishing Group, 2021. Available at: [Link]

  • Schiff Base Analogs: Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes.[8] MDPI, 2022. Available at: [Link][4]

  • Anticancer Potential: Exploring Benzo[d]thiazol-2-Amine Derivatives... Potential Anticancer Agents.[5][9][1][6][8][10] PubMed.[10] Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in N-hexylbenzothiazol-2-amine reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Hexylbenzothiazol-2-amine Synthesis

Welcome to the technical support center for the synthesis of N-hexylbenzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low purity issues and optimize your reaction outcomes.

Overview of the N-Alkylation of 2-Aminobenzothiazole

The synthesis of N-hexylbenzothiazol-2-amine is typically achieved via the N-alkylation of the 2-aminobenzothiazole core with a suitable hexylating agent, most commonly 1-bromohexane or 1-iodohexane. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact the purity of the final product. Key factors influencing the reaction's success include the choice of base, solvent, reaction temperature, and the quality of the starting materials.

The general synthetic workflow involves the deprotonation of the exocyclic amino group of 2-aminobenzothiazole by a base, creating a nucleophilic nitrogen species that subsequently attacks the electrophilic hexyl halide in a classic SN2 reaction.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up SM1 2-Aminobenzothiazole Reaction N-Alkylation Reaction (Heat, Stir) SM1->Reaction SM2 1-Bromohexane SM2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Deprotonation Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction Medium Workup Aqueous Work-up (Quench & Extract) Reaction->Workup Crude Mixture Purification Purification (Column Chromatography) Workup->Purification Crude Product Product N-Hexylbenzothiazol-2-amine (High Purity Product) Purification->Product

Caption: General workflow for the synthesis of N-hexylbenzothiazol-2-amine.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that can lead to low purity in the N-hexylbenzothiazol-2-amine reaction.

Q1: My reaction is incomplete, with a significant amount of unreacted 2-aminobenzothiazole remaining. What are the likely causes?

A1: An incomplete reaction is one of the most common issues and typically points to suboptimal reaction conditions or reagent quality.

  • Cause 1: Ineffective Base or Insufficient Amount

    • Explanation: The base is critical for deprotonating the 2-amino group, making it sufficiently nucleophilic to attack the alkyl halide. If the base is too weak (e.g., has a pKa lower than the N-H of the amine), deprotonation will be inefficient. An insufficient molar equivalent of the base will also result in unreacted starting material.

    • Solution:

      • Choice of Base: For this alkylation, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) are effective.[1] NaH should be used with caution in a dry, aprotic solvent.

      • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.

      • Quality: Ensure your base is dry. K₂CO₃ can be dried in an oven before use. NaH should be handled under an inert atmosphere.

  • Cause 2: Poor Solvent Choice or Quality

    • Explanation: The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are standard choices as they effectively solvate the cation of the base and do not interfere with the nucleophile.[1][2] The presence of water or other protic impurities can quench the deprotonated amine.

    • Solution: Use anhydrous (dry) grade solvents. If you suspect your solvent has absorbed moisture, consider using freshly opened bottles or drying the solvent over molecular sieves.

  • Cause 3: Suboptimal Reaction Temperature

    • Explanation: SN2 reactions are temperature-dependent. If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe.

    • Solution: Most N-alkylations of this type require heating. A starting point is typically 60-80 °C. If the reaction is still slow, the temperature can be gradually increased while monitoring for byproduct formation via Thin-Layer Chromatography (TLC).[3] Some procedures may even use microwave irradiation to accelerate the reaction.[1]

Q2: My main product is formed, but the NMR shows several impurities. How can I identify the byproducts?

A2: Identifying byproducts is key to diagnosing the problem. The most common impurities are dialkylated products, elimination products from the alkyl halide, or unreacted starting materials.

  • Impurity 1: Dialkylated Product (N,N-dihexyl or N-hexyl-N'-hexyl salt)

    • Formation: While the second alkylation on the exocyclic nitrogen is sterically hindered, it can occur under harsh conditions. A more probable side reaction is the alkylation of the endocyclic (ring) nitrogen, which forms a quaternary benzothiazolium salt.[4]

    • Identification (NMR): Look for the disappearance of the N-H proton signal. You will also see a significant downfield shift of the protons adjacent to the newly alkylated nitrogen and a doubling of the integration for the hexyl group signals relative to the benzothiazole core.

  • Impurity 2: Hexene

    • Formation: If a strong, sterically hindered base is used, or if the reaction temperature is too high, an E2 elimination reaction can compete with the SN2 substitution, converting 1-bromohexane to hexene.

    • Identification (NMR): Look for characteristic vinyl proton signals in the 5-6 ppm region of the ¹H NMR spectrum. These are often broad multiplets.

  • Impurity 3: Unreacted Starting Materials

    • Identification (NMR): Compare the crude NMR spectrum to the spectra of pure 2-aminobenzothiazole and 1-bromohexane to identify their characteristic peaks.

Table 1: Typical ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

CompoundBenzothiazole Protons (ppm)N-H Proton (ppm)Hexyl Group Protons (ppm)
2-Aminobenzothiazole 7.0 - 7.6 (m, 4H)~5.5 (br s, 2H)N/A
1-Bromohexane N/AN/A3.41 (t, 2H, -CH₂Br), 1.88 (m, 2H), 1.3-1.4 (m, 6H), 0.90 (t, 3H, -CH₃)
N-hexylbenzothiazol-2-amine 7.0 - 7.6 (m, 4H)~5.0 (br s, 1H)3.35 (t, 2H, -NHCH₂-), 1.65 (m, 2H), 1.3-1.4 (m, 6H), 0.91 (t, 3H, -CH₃)
Q3: I've identified a dialkylated or quaternary salt byproduct. How can I suppress its formation?

A3: Formation of over-alkylated products is a sign that the reaction conditions are too harsh or the stoichiometry is incorrect.

G cluster_solutions Troubleshooting Steps start Low Purity: Over-alkylation Detected sol1 Reduce Equivalents of Alkyl Halide (Aim for 1.0-1.1 eq.) start->sol1 sol2 Lower Reaction Temperature (e.g., 80°C -> 60°C) start->sol2 sol3 Slow Addition of Alkyl Halide start->sol3 sol4 Use a Milder Base (e.g., NaH -> K₂CO₃) start->sol4 end Increased Selectivity for Mono-alkylation sol1->end sol2->end sol3->end sol4->end

Caption: Logic diagram for troubleshooting over-alkylation byproducts.
  • Solution 1: Control Stoichiometry: Use the 2-aminobenzothiazole as the limiting reagent. Employ only a slight excess of the alkyl halide (e.g., 1.05 - 1.1 equivalents). Using a large excess of the alkylating agent strongly favors over-alkylation.

  • Solution 2: Lower the Temperature: Higher temperatures provide the activation energy for the less favorable second alkylation. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will increase selectivity for the mono-alkylated product.

  • Solution 3: Slow Addition: Instead of adding all the 1-bromohexane at once, add it dropwise over a period (e.g., 30-60 minutes) to the heated solution of the amine and base. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation.[5]

Q4: My yields are low after work-up and purification. What are the best practices for product isolation?

A4: Product loss during work-up and purification is common if the procedure is not optimized for the product's chemical properties. N-hexylbenzothiazol-2-amine is a basic compound.

  • Work-up Protocol:

    • Quenching: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Carefully quench the reaction by pouring it into water. If NaH was used, the quench must be done very slowly and preferably at 0 °C.

    • Extraction pH: Do not acidify the aqueous layer. Since the product is an amine, it will form a water-soluble ammonium salt in acidic conditions (pH < 7), causing it to partition into the aqueous layer. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.

    • Solvent Choice: Extract the product into a water-immiscible organic solvent like ethyl acetate or dichloromethane (3x extractions).

    • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some polar impurities.

    • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification Protocol (Column Chromatography):

    • Stationary Phase: Standard silica gel is typically effective. However, amines can sometimes streak on silica. Pre-treating the silica gel with triethylamine (Et₃N) can mitigate this. This is done by preparing the column slurry with a solvent system containing ~1% Et₃N.

    • Mobile Phase: A non-polar/polar solvent system is used. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether (e.g., starting from 5% ethyl acetate and gradually increasing). The optimal solvent system should be determined by TLC analysis first. The product, being moderately polar, should have an Rf value of approximately 0.2-0.3 for good separation.

Recommended Experimental Protocol

This protocol provides a general guideline for the N-alkylation of 2-aminobenzothiazole. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Aminobenzothiazole (1.0 equiv)

  • 1-Bromohexane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzothiazole (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Alkyl Halide Addition: Slowly add 1-bromohexane (1.1 equiv) to the reaction mixture dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 70 °C for 4-8 hours. Monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes), observing the consumption of the 2-aminobenzothiazole spot.[3]

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-hexylbenzothiazol-2-amine.

References

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Retrieved from [Link]

  • Dadmal, T. L., Katre, S. D., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 776-797. Retrieved from [Link]

  • Shaik, O. B., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Kumbhare, R. M., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2936-2945. Retrieved from [Link]

  • Weiss, S., & Reemtsma, T. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-88. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 77(11), 1559-1568. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Retrieved from [Link]

  • Bakunov, S. A., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 7(2), 169-172. Retrieved from [Link]

  • Fiehn, O., et al. (1995). Extraction and analysis of various benzothiazoles from industrial wastewater. Fresenius' Journal of Analytical Chemistry, 351, 606-612. Retrieved from [Link]

  • Al-Juboori, S. A. H., & Al-Obaidi, S. A. J. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Global Pharma Technology, 10(7), 105-117. Retrieved from [Link]

  • Patel, H. D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Organic Chemistry, 19(3), 246-254. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • Guda, V. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(10), 2826. Retrieved from [Link]

  • Sahoo, B. M., et al. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 329-332. Retrieved from [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings, 2394(1), 020021. Retrieved from [Link]

  • Ramachandran, R., et al. (2015). Catalyst screening for N-alkylation of 2-aminobenzothiazole with 4-methoxybenzyl alcohol. ResearchGate. Retrieved from [Link]

  • Guda, V. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 457-459. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for Benzothiazol-2-yl-hexyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Profile

The Challenge: Researchers frequently encounter immediate precipitation ("crashing out") when introducing Benzothiazol-2-yl-hexyl-amine into aqueous biological buffers.[1] This is not a user error; it is a fundamental thermodynamic limitation of the molecule's structure.

Physicochemical Diagnosis: To solve the solubility issue, we must first quantify the enemy.[1]

  • Core Structure: The benzothiazole ring is aromatic and planar, driving strong

    
     stacking interactions (crystallinity).[1]
    
  • The "Hexyl Anchor": The C6-alkyl chain adds significant hydrophobicity.[1] While the parent 2-aminobenzothiazole has a LogP of ~1.9, the addition of the hexyl chain pushes the estimated LogP to > 4.5 .[1]

  • Ionization (pKa): The amino group is attached to a heterocyclic ring, significantly reducing its basicity compared to aliphatic amines.[1] The estimated pKa is ~4.0 – 4.8 .[1]

    • Implication: At physiological pH (7.4), the molecule is >99.8% un-ionized (neutral). Neutral lipophiles do not dissolve in water.[1]

Decision Matrix: Selecting Your Solubilization Strategy

Do not blindly add DMSO. Select the protocol that matches your downstream application.

SolubilityDecisionTree Start Start: Define Application AppType What is the downstream assay? Start->AppType Enzymatic Enzymatic / Biochemical (Cell-free) AppType->Enzymatic Cellular Live Cell Culture (In Vitro) AppType->Cellular Animal In Vivo / Animal Study AppType->Animal MethodA Method A: DMSO Cosolvent (Max 5% final) Enzymatic->MethodA High tolerance for solvents Cellular->MethodA If DMSO < 0.1% MethodB Method B: Cyclodextrin Complex (HP-β-CD) Cellular->MethodB Low toxicity required Animal->MethodB IV/IP Route MethodC Method C: Lipid/Surfactant Mix (Tween 80 / PEG400) Animal->MethodC High concentration needed

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.[1]

Technical Protocols

Protocol A: The "Kinetic Spike" (DMSO Cosolvent)

Best for: High-throughput screening, enzymatic assays.[1]

The Science: This relies on kinetic solubility .[1] You are creating a metastable supersaturated solution. If you mix too slowly, the compound will crystallize before it disperses.

Reagents:

  • Anhydrous DMSO (High Grade).[1]

  • Assay Buffer (Pre-warmed to 37°C).[1]

Step-by-Step:

  • Stock Prep: Dissolve Benzothiazol-2-yl-hexyl-amine in 100% DMSO to create a 10 mM or 20 mM master stock.[1] Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (Critical Step): Do NOT pipette 1 µL of stock directly into 1 mL of buffer. The local concentration at the pipette tip will exceed the solubility limit immediately.

    • Prepare a "working stock" in DMSO that is 100x your final concentration.[1]

  • The "Vortex Spike":

    • Set your buffer vortexing at medium speed.[1]

    • Inject the DMSO working stock sub-surface into the vortexing buffer.[1]

    • Limit: Ensure final DMSO concentration is ≤ 1% (v/v).

Protocol B: The "Molecular Cloak" (Cyclodextrin Complexation)

Best for: Cell culture (low toxicity), long-term incubations.

The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal cone.[1] The hydrophobic hexyl chain and benzothiazole ring insert into the cone's cavity, while the hydrophilic exterior interacts with water. This creates thermodynamic stability .[1]

Reagents:

  • HP-β-CD (2-Hydroxypropyl)-β-cyclodextrin (Sigma/Roquette).[1]

  • Water or PBS.[1]

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS.[1] Filter sterilize (0.22 µm).

  • Compound Addition: Add your compound (as a solid or from a highly concentrated DMSO stock) to the cyclodextrin solution.

  • Equilibration: Shake or rotate at room temperature for 24 hours .

    • Note: Unlike DMSO spiking, this process is slow. The molecule needs time to find the hydrophobic cavity.

  • Verification: Centrifuge at 10,000 x g for 5 mins to pellet any undissolved solid. Use the supernatant.

Protocol C: Formulation for In Vivo (Lipid/Surfactant)

Best for: IP or PO administration in mice/rats.[1]

Formulation:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Cosolvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 45% Saline (Diluent)[1]

Mixing Order (Strict):

  • Dissolve compound in DMSO.[1][2][3]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[1]

  • Slowly add Saline while vortexing.[1] (Adding saline too fast will cause precipitation).[1]

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the compound to my cell media. Why?

A: This is "Crash-out." You likely exceeded the critical dielectric constant of the mixture.[1]

  • Root Cause: The hexyl chain is extremely hydrophobic.[1] When DMSO (dielectric constant

    
    ) is diluted with water (
    
    
    
    ), the solvent power drops exponentially.
  • Fix: Switch to Protocol B (Cyclodextrins) . If you must use DMSO, perform a serial dilution in media rather than a single high-concentration spike, but be aware that protein binding in serum (FBS) can also affect apparent solubility.

Q2: Can I use HCl to dissolve it? It's an amine, right?

A: Not recommended for biological assays. While it is an amine, the benzothiazole ring withdraws electron density, lowering the pKa to ~4.[1]5. To fully protonate and solubilize it, you would need a pH of ~2.5 or lower.

  • Risk: Adding a pH 2.5 stock to a pH 7.4 buffer will instantly deprotonate the amine, causing it to precipitate as the free base.[1]

Q3: My compound sticks to the plastic tips/tubes.

A: This is non-specific binding (NSB), common with lipophilic hexyl-chains.[1]

  • Fix: Use Low-Retention pipette tips and Glass vials for stock solutions. Avoid polystyrene tubes; use Polypropylene or Teflon-coated vessels.[1]

Q4: How stable is the DMSO stock?

A: Benzothiazoles are generally stable, but the secondary amine is susceptible to oxidation over long periods.[1]

  • Storage: Store 10 mM stocks at -20°C or -80°C.

  • Freeze-Thaw: Limit to 3 cycles. If the DMSO turns yellow, oxidation has occurred; discard.

Solubility Data Summary

Solvent / VehicleSolubility Estimate (25°C)SuitabilityNotes
Water (pH 7.4) < 1 µg/mL (Insoluble)Do not use without modification.[1]
DMSO > 50 mg/mLStandard stock solvent.[1] Hygroscopic.
Ethanol > 20 mg/mL⚠️Volatile; toxic to some cells >0.5%.[1]
20% HP-β-CD ~ 1 - 5 mg/mLBest for biology.[1] Thermodynamically stable.[1]
0.1 M HCl Soluble⚠️Only stable at low pH.[1] Precipitates upon neutralization.[1]

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development.[1] Current Opinion in Chemical Biology, 10(3), 189-196. Link

  • PubChem Database. (2025).[1][4] Compound Summary: 2-Aminobenzothiazole derivatives.[1][3][4][5][6][7] National Center for Biotechnology Information.[1] Link

Sources

Purification of Benzothiazol-2-yl-hexyl-amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzothiazol-2-yl-hexyl-amine

Case ID: #PUR-BZ-HEX-001 Subject: Optimization of Silica Gel Chromatography for N-alkyl-2-aminobenzothiazoles Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are attempting to purify Benzothiazol-2-yl-hexyl-amine (N-hexylbenzo[d]thiazol-2-amine). This guide addresses the specific physicochemical challenges of separating this secondary amine from common impurities (e.g., 2-chlorobenzothiazole, hexylamine) using flash column chromatography.

Unlike generic protocols, this guide accounts for the specific electronic nature of the 2-aminobenzothiazole scaffold, which behaves differently than standard aliphatic amines.

Module 1: The Chemistry of Your Separation

The "Amine" Misconception A common error is treating this molecule like a standard aliphatic amine (e.g., hexylamine).

  • Aliphatic Amines (Impurity): High pKa (~10.5). Protonates silanols (

    
    ), causing severe "streaking" or irreversible adsorption.
    
  • Your Product (Target): The nitrogen lone pair delocalizes into the benzothiazole ring. This lowers the basicity significantly (pKa ~4.5–5.5) [1].

  • The Implication: Your product may elute cleanly on neutral silica, while the hexylamine impurity stays trapped on the baseline.

Strategic Decision Matrix Before mixing solvents, determine your primary goal:

ScenarioMobile Phase StrategyWhy?
Removing Hexylamine (SM) Neutral Solvents (Hex/EtOAc)Strong base (SM) sticks to acidic silica; Weak base (Product) elutes.
Product Tailing/Streaking Basified Solvents (+1% TEA)Hydrogen bonding causes drag. TEA blocks silanols to sharpen the peak.
Removing Non-Polar SM Gradient Elution 2-chlorobenzothiazole is non-polar and elutes early.

Module 2: Method Development & Optimization

Do not run the column blindly. Use this Thin Layer Chromatography (TLC) workflow to determine the necessity of modifiers.

Step 1: The "Spot & Spike" Test
  • Prepare two TLC chambers:

    • Chamber A: 20% EtOAc in Hexane (Neutral).

    • Chamber B: 20% EtOAc in Hexane + 1% Triethylamine (TEA) .

  • Spot your crude mixture on two separate plates.

  • Run both plates and visualize under UV (254 nm).

Step 2: Interpret the Data

TLC_Logic Start Analyze TLC Results Tailing Product Spot is Streaking/Tailing? Start->Tailing NoTail No Tailing in Neutral Tailing->NoTail No YesTail Tailing in Neutral, Sharp in Basic Tailing->YesTail Yes Action1 Use Neutral Silica (Traps Hexylamine impurity) NoTail->Action1 Action2 Use 1% TEA in Mobile Phase (Required for peak shape) YesTail->Action2

Figure 1: Decision tree for mobile phase selection based on TLC behavior.

Module 3: Loading Techniques (Solid vs. Liquid)

Benzothiazole derivatives often exhibit poor solubility in non-polar mobile phases (Hexane/Heptane), leading to precipitation at the column head.

Recommendation: Solid Load (Dry Load) Solid loading eliminates solubility issues and prevents band broadening [2].

Protocol:

  • Dissolve crude Benzothiazol-2-yl-hexyl-amine in a minimal amount of DCM or Acetone (strong solvent).

  • Add silica gel (ratio: 3g silica per 1g crude).

  • Evaporate solvent via rotary evaporator until you have a free-flowing powder.

  • Pack this powder into a solid load cartridge or pour it on top of the pre-packed column.

Solid_Load Step1 Dissolve Crude (DCM/Acetone) Step2 Add Silica (1:3 Ratio) Step1->Step2 Step3 Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 Load on Column Step3->Step4

Figure 2: Solid loading workflow to prevent column precipitation.

Module 4: Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (2-chlorobenzothiazole).

  • Diagnosis: Both compounds are relatively non-polar.[1]

  • Fix: Decrease the solvent strength. If using 20% EtOAc, drop to 5% EtOAc and run a shallow gradient (0%

    
     10%). The chloro-derivative should elute first (higher Rf) due to lack of H-bonding capability compared to the amine [3].
    

Q2: I see "Ghost Peaks" or broad humps in the baseline.

  • Diagnosis: This is likely the Hexylamine impurity slowly leaching off the column.

  • Fix: If you used a neutral mobile phase, the hexylamine is sticking. To clean the column (or elute it intentionally), flush with DCM:MeOH:NH4OH (90:10:1) at the end of the run.

Q3: The product turned red/brown on the column.

  • Diagnosis: Benzothiazoles can be oxidation-sensitive, or trace acid in the silica is causing decomposition.

  • Fix: Ensure your silica is neutral.[2] If using TEA, the basic environment usually protects the amine from acid-catalyzed oxidation. Flush with nitrogen if possible.

Q4: Can I use Amine-Functionalized Silica (e.g., KP-NH)?

  • Expert Insight: Yes. This is the "Gold Standard" for amines [4]. It eliminates the need for TEA in the solvent and prevents the hydrolysis of the silica. If budget allows, use KP-NH cartridges with a Hexane/EtOAc gradient.

References

  • Basicity of Heterocycles:Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The pKa of 2-aminobenzothiazole is significantly lower than alkyl amines due to amidine-like resonance.
  • Loading Techniques: Teledyne ISCO. (2023).[3] Sample Loading Techniques for Large Scale Flash Chromatography.Link

  • Separation Logic: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.Link

  • Amine Functionalized Silica: Biotage. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography?Link

Sources

Recrystallization solvents for N-hexylbenzothiazol-2-amine purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Recrystallization Solvents for N-hexylbenzothiazol-2-amine Ticket ID: #PUR-882-HZ Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1][2]

Executive Summary

Purifying N-hexylbenzothiazol-2-amine (CAS: 102337-98-4) presents a unique challenge due to its amphiphilic structure.[1][2] The molecule contains a polar, aromatic benzothiazole core and a lipophilic hexyl tail.[2] This "dual personality" often leads to common purification failures such as oiling out (liquid-liquid phase separation) rather than crystallization.[1][2]

This guide provides a validated solvent selection strategy, specific protocols to prevent oiling out, and troubleshooting steps derived from the physicochemical properties of 2-aminobenzothiazole derivatives.

Part 1: Solvent Selection Logic

Q: How do I choose the correct solvent for this specific molecule?

A: You must balance the solubility of the two distinct structural domains of the molecule.

  • The Benzothiazole Core: Moderately polar, aromatic.[2] Soluble in alcohols, esters, and chlorinated solvents.[2]

  • The Hexyl Tail: Non-polar, lipophilic.[2] Highly soluble in alkanes (hexane, heptane) and ethers.[2]

The Trap: A solvent that is too non-polar (like pure Hexane) will dissolve the molecule too well, even at low temperatures, preventing crystallization.[2] A solvent that is too polar (like Water) will not dissolve it at all.[2]

Recommended Strategy: Use a Polar Protic Solvent (to dissolve the core at high temps) paired with a Polar Aprotic Anti-solvent (to force lattice formation upon cooling).[2]

Decision Tree: Solvent System Selection

SolventSelection Start Start: Select Solvent System SolubilityCheck Check Solubility at Boiling Point Start->SolubilityCheck Ethanol Try 95% Ethanol SolubilityCheck->Ethanol Dissolves Dissolves completely? Ethanol->Dissolves Dissolves->SolubilityCheck No (Try Ethyl Acetate) Precipitation Cool to RT. Crystals form? Dissolves->Precipitation Yes Success System A: Pure Ethanol (Standard) Precipitation->Success Yes OilsOut Oils Out / No Crystals Precipitation->OilsOut No AddWater System B: Ethanol + Water (Anti-Solvent Method) OilsOut->AddWater Add dropwise at cloud point

Figure 1: Logical flow for selecting the optimal solvent system based on solubility behavior.[1][2]

Part 2: Recommended Solvent Systems & Data

The following table summarizes solvent performance based on the specific polarity profile of N-hexylbenzothiazol-2-amine (LogP ≈ 4.9).

Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethanol / Water 90:10 to 70:30 High Primary Recommendation. The water acts as an anti-solvent, forcing the hydrophobic hexyl tail to aggregate, while ethanol keeps the core in solution until saturation.[1][2]
Pure Ethanol 100%ModerateGood for initial trials.[2] May yield low recovery if the hexyl chain renders the molecule too soluble at RT.[2]
Methanol 100%ModerateSimilar to ethanol but higher polarity.[2] Better if impurities are very non-polar.[2]
Ethyl Acetate / Hexane 1:3 to 1:5LowRisk of Oiling Out. The hexyl tail is highly soluble in hexane.[2] Use only if alcohol systems fail.[2]
Toluene 100%LowGenerally too good a solvent for alkylated aromatics; hard to induce crystallization.[2]
Part 3: Validated Experimental Protocols
Protocol A: The "Anti-Solvent" Method (Ethanol/Water)

Best for: High purity requirements and preventing oiling out.[2]

  • Dissolution: Place crude N-hexylbenzothiazol-2-amine in an Erlenmeyer flask. Add 95% Ethanol (approx. 5 mL per gram of solute).[2]

  • Heating: Heat to boiling on a hot plate/water bath. If solid remains, add hot ethanol in small increments until fully dissolved.[2]

  • Filtration (Optional): If insoluble particles (dust/catalyst) are visible, perform a hot gravity filtration immediately.[2]

  • The Critical Step (Anti-Solvent Addition):

    • Keep the solution near boiling.[2]

    • Add warm water dropwise.[1][2]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2]

    • Add 1-2 drops of ethanol to clear the solution back to transparent.[1][2]

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (do not disturb the flask).

    • Note: Rapid cooling here causes oiling out.[2]

  • Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration.[2][3] Wash with cold 50% Ethanol/Water.[2]

Protocol B: Troubleshooting "Oiling Out"

Issue: The product separates as a liquid droplet at the bottom of the flask instead of crystals. Cause: The melting point of the solvated product is lower than the saturation temperature.[2]

Corrective Workflow:

OilingOut Oil Oil Droplets Form Reheat Reheat to Redissolve Oil->Reheat MoreSolvent Add More Solvent (Lower Concentration) Reheat->MoreSolvent Seed Add Seed Crystal at Cloud Point MoreSolvent->Seed VigorousStir Vigorous Stirring (Induce Nucleation) Seed->VigorousStir

Figure 2: Step-by-step intervention when liquid-liquid phase separation (oiling out) occurs.[1][2]

Part 4: Frequently Asked Questions (FAQs)

Q: My product is an oil at room temperature. Can I still recrystallize? A: If the pure compound is an oil (which is possible for long-chain alkyl derivatives depending on purity), recrystallization is impossible.[2]

  • Check: Perform a TLC.[2][4] If the oil is relatively pure, you may need to distill it (Kugelrohr) or run a silica column.[2]

  • Tip: Many "oils" are actually supercooled liquids.[2] Try scratching the glass side of the flask with a glass rod or adding a seed crystal of a solid analog (like 2-aminobenzothiazole) to induce lattice formation.[2]

Q: The crystals are colored (yellow/brown) but should be white. How do I fix this? A: Benzothiazoles often oxidize to form colored impurities.[1][2]

  • Solution: During the hot dissolution step (Step 2 in Protocol A), add Activated Charcoal (1-2% by weight).[1][2] Boil for 5 minutes, then perform a hot filtration through Celite/diatomaceous earth to remove the charcoal before cooling.

Q: Why avoid Chlorinated solvents (DCM, Chloroform)? A: While they dissolve the compound well, they are too effective.[2] The solubility difference between hot and cold DCM is usually insufficient to recover a good yield.[2] Furthermore, they are prone to trapping solvent within the crystal lattice (solvates).[2]

References
  • Synthesis and Purification of 2-Aminobenzothiazoles

    • Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles.[1][2][5]

    • Source: National Institutes of Health (PMC).[2]

    • Relevance: Establishes ethanol and ethyl acetate/hexane as standard purific
    • URL:[Link]

  • Physical Properties of Benzothiazole Derivatives

    • Title: N-hexyl-1,3-benzothiazol-2-amine (Compound Summary).[1][2]

    • Source: PubChem (National Library of Medicine).[2]

    • Relevance: Provides LogP (4.9) and structural data confirming the lipophilic nature required for solvent selection.[2]

    • URL:[Link][1][2]

  • General Recrystallization Methodologies

    • Title: Recrystallization Techniques for Organic Solids.[2][3][6]

    • Source: University of Rochester, Department of Chemistry.[2]

    • Relevance: Validates the "Anti-solvent" approach and "Oiling Out" troubleshooting steps.[2]

    • URL:[Link]

Sources

Stability of Benzothiazol-2-yl-hexyl-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiazol-2-yl-hexyl-amine

Welcome to the technical support guide for Benzothiazol-2-yl-hexyl-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a specific focus on its stability under acidic conditions. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My sample of Benzothiazol-2-yl-hexyl-amine shows signs of degradation after an acidic workup. What is the likely cause?

A1: Benzothiazol-2-yl-hexyl-amine, like many 2-aminobenzothiazole derivatives, is susceptible to hydrolysis under acidic conditions. The primary cause of degradation is the acid-catalyzed hydrolysis of the C-N bond within the thiazole ring. This process is initiated by the protonation of the nitrogen atoms in the benzothiazole core, which makes the carbon at the 2-position more electrophilic and thus more susceptible to nucleophilic attack by water.

The stability of benzothiazole derivatives is known to be pH-dependent, with increased degradation observed at lower pH values.[1][2] In strongly acidic environments, particularly with heating, the thiazole ring can cleave, leading to the formation of 2-aminobenzenethiol derivatives and other byproducts. While direct studies on the hexyl derivative are limited, the behavior of the core 2-aminobenzothiazole structure is well-documented to undergo hydrolysis to the corresponding 2-hydroxybenzothiazole under acidic conditions, especially at elevated temperatures.[3]

Q2: What are the expected degradation products of Benzothiazol-2-yl-hexyl-amine in an acidic medium?

A2: Under acidic conditions, the primary degradation pathway for Benzothiazol-2-yl-hexyl-amine is hydrolysis. This can lead to several potential products, with the most likely being the cleavage of the exocyclic C-N bond or the opening of the thiazole ring. The expected major degradation product is 2-hydroxybenzothiazole, resulting from the substitution of the hexyl-amino group with a hydroxyl group. Further degradation under harsh acidic conditions can lead to the opening of the thiazole ring itself.

Additionally, hydroxylation of the benzene ring can occur as a secondary degradation pathway, a phenomenon observed in the degradation of benzothiazoles under various conditions.[1][4]

Below is a diagram illustrating the probable primary degradation pathway:

G cluster_main Acid-Catalyzed Hydrolysis Pathway A Benzothiazol-2-yl-hexyl-amine B Protonated Intermediate A->B + H⁺ C 2-Hydroxybenzothiazole (Major Degradant) B->C + H₂O - H⁺ D Hexylamine B->D + H₂O - H⁺

Caption: Probable acid-catalyzed hydrolysis of Benzothiazol-2-yl-hexyl-amine.

Q3: How can I assess the stability of my compound during my experiment?

A3: A systematic approach to evaluating the stability of Benzothiazol-2-yl-hexyl-amine involves conducting forced degradation studies.[5][6][7] These studies intentionally expose the compound to various stress conditions, including a range of pH values, to identify potential degradants and determine the compound's intrinsic stability.[5][7]

A common method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[4][8][9] This allows for the separation and quantification of the parent compound and its degradation products over time.

For a general assessment, you can compare the HPLC chromatogram of your initial sample with that of a sample subjected to acidic stress. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Troubleshooting Guides

Scenario 1: Unexpected peak formation in HPLC after acidic extraction.
  • Problem: You observe one or more new peaks in your HPLC chromatogram after performing a liquid-liquid extraction using an acidic aqueous phase (e.g., 1M HCl).

  • Probable Cause: Acid-induced degradation of your compound.

  • Solutions:

    • Minimize Contact Time: Reduce the exposure of your compound to the acidic solution as much as possible. Perform the extraction quickly and on ice to slow down the reaction rate.

    • Use a Milder Acid: If your experimental conditions permit, switch to a weaker acid or a buffered solution at a less acidic pH.

    • Neutralize Immediately: After the acidic wash, immediately neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to quench any residual acid.

    • Alternative Purification: Consider alternative purification methods that do not require strongly acidic conditions, such as column chromatography with a neutral solvent system or recrystallization.

Scenario 2: Low recovery of the compound after purification involving an acidic step.
  • Problem: The yield of Benzothiazol-2-yl-hexyl-amine is significantly lower than expected following a purification procedure that includes an acidic wash or treatment.

  • Probable Cause: A significant portion of your compound has degraded due to prolonged or harsh acidic exposure.

  • Solutions:

    • Conduct a Stability Study: Perform a small-scale time-course experiment. Dissolve a known amount of your compound in the acidic solution you plan to use and monitor its concentration by HPLC at different time points (e.g., 5 min, 15 min, 30 min, 1 hr). This will give you a clear idea of the degradation rate.

    • Optimize pH: If possible, determine the optimal pH range for the stability of your compound. This can be done by testing its stability in a series of buffered solutions across a pH range.

    • Temperature Control: Perform all acidic steps at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.

Experimental Protocols

Protocol 1: Rapid Assessment of Acid Stability

This protocol provides a quick method to determine if Benzothiazol-2-yl-hexyl-amine is sensitive to the acidic conditions of your experiment.

Materials:

  • Benzothiazol-2-yl-hexyl-amine

  • Your intended acidic solution (e.g., 1M HCl)

  • HPLC grade solvent for sample preparation (e.g., Acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of your compound in the HPLC solvent at a known concentration (e.g., 1 mg/mL).

  • Inject the stock solution into the HPLC to obtain a reference chromatogram (T=0).

  • In a separate vial, add a small amount of the stock solution to your acidic solution.

  • After a set time (e.g., 30 minutes) at room temperature, take an aliquot, neutralize it if necessary, and dilute it to the initial concentration with the HPLC solvent.

  • Inject the treated sample into the HPLC.

  • Compare the chromatogram of the treated sample with the reference. A significant decrease in the parent peak area and the appearance of new peaks confirm acid instability.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol is a more formal approach to characterizing the degradation profile under acidic stress, as recommended by ICH guidelines.[5][6][10]

Materials:

  • Benzothiazol-2-yl-hexyl-amine

  • 0.1M Hydrochloric Acid (HCl)

  • 0.1M Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Prepare a solution of Benzothiazol-2-yl-hexyl-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Add an equal volume of 0.1M HCl to the solution.

  • Heat the mixture at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • At each time point, withdraw an aliquot, cool it to room temperature, and neutralize it with 0.1M NaOH.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. The use of a PDA or MS detector can help in the identification of degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table:

Time (hours)% Parent Compound Remaining% Area of Major Degradant
01000
295.24.5
489.89.7
880.118.9
2465.433.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram:

Caption: Workflow for a forced degradation study under acidic conditions.

References

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available from: [Link]

  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. Available from: [Link]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. Available from: [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. MDPI. Available from: [Link]

  • An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. ResearchGate. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available from: [Link]

  • The microbial degradation of benzothiazoles. ResearchGate. Available from: [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. PubMed. Available from: [Link]

  • Synthesis of Starting Heterocycles: 2-Aminobenzothiazoles, 2-Aminothiazoles and 2-Aminobenzenethiols – Potential Precursors for Macroheterocycles. Thieme. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2. DORA 4RI. Available from: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. der DGRA. Available from: [Link]

  • Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. Available from: [Link]

  • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Collection of Czechoslovak Chemical Communications. Available from: [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available from: [Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of 2-(Hexylamino)benzothiazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In the development of benzothiazole-based pharmacophores—often utilized as antitumor, antimicrobial, or neuroprotective agents—the precise characterization of alkylamino side chains is critical. 2-(Hexylamino)benzothiazole (2-HABT) presents a distinct mass spectrometric signature compared to its lower homologs (e.g., 2-aminobenzothiazole or 2-methylaminobenzothiazole).

While the benzothiazole core is chemically robust, the hexyl side chain introduces specific instability pathways under Electron Ionization (EI) and Collision-Induced Dissociation (CID). This guide dissects these pathways, distinguishing 2-HABT by its capacity for McLafferty rearrangements and extensive


-cleavage , features absent in short-chain analogs.
The Structural Differentiator

The hexyl chain (


) provides a "molecular ruler." Unlike methyl or ethyl derivatives, the hexyl chain possesses 

-hydrogens relative to the nitrogen center, enabling 6-membered transition states that drive specific rearrangement ions.
Part 2: Fragmentation Dynamics & Mechanisms

The fragmentation of 2-HABT (MW 234.12 Da) is governed by the competition between charge retention on the aromatic thiazole ring and the lability of the aliphatic chain.

1. The Molecular Ion (

, m/z 234)

Under standard 70 eV EI conditions, 2-HABT exhibits a discernible molecular ion at m/z 234 . The intensity is moderate (20-40%) because the long alkyl chain facilitates rapid fragmentation compared to the highly stable 2-aminobenzothiazole (


 150, 100% intensity).
2. Primary Pathway:

-Cleavage (The "Zipper" Effect)

The most rapid fragmentation occurs via homolytic cleavage of the C-C bond adjacent to the nitrogen atom (


-bond).
  • Mechanism: The radical cation on the nitrogen induces cleavage of the

    
     bond.
    
  • Loss: A pentyl radical (

    
    , 71 Da).
    
  • Diagnostic Ion: m/z 163 .

  • Structure: A resonance-stabilized iminium ion (

    
    ). This peak is often the base peak or second most intense peak in EI spectra.
    
3. Secondary Pathway: McLafferty Rearrangement (The "Fold")

This is the key differentiator from short-chain analogs. The hexyl chain is long enough to fold back, allowing a


-hydrogen to transfer to the ring nitrogen (or the exocyclic nitrogen, depending on the tautomer).
  • Mechanism: A 6-membered cyclic transition state leads to the cleavage of the

    
    -bond.[1]
    
  • Loss: Neutral alkene (1-butene,

    
    , 56 Da).
    
  • Diagnostic Ion: m/z 178 .

  • Significance: This ion confirms the presence of an alkyl chain of at least 3 carbons (

    
    ). 2-Methyl and 2-Ethyl analogs cannot  produce this fragment.
    
4. Tertiary Pathway: C-N Bond Cleavage
  • Mechanism: Heterolytic cleavage of the exocyclic C-N bond.

  • Loss: The entire hexyl chain (

    
    ).
    
  • Diagnostic Ion: m/z 150 (Protonated 2-aminobenzothiazole,

    
    ).
    
  • Deep Fragmentation: Further breakdown of the core leads to m/z 135 (Benzothiazole cation) and m/z 108 (Loss of HCN from the ring).

Part 3: Comparative Performance Guide

This table contrasts 2-HABT with its primary structural alternatives/analogs to assist in peak identification during synthesis or metabolite tracking.

Table 1: Comparative Mass Spectral Signatures

Feature2-(Hexylamino)benzothiazole (2-HABT)2-(Methylamino)benzothiazole 2-Aminobenzothiazole (2-ABT)
Molecular Weight 234.36 Da164.23 Da150.20 Da
Molecular Ion (

)
m/z 234 (Moderate)m/z 164 (Strong)m/z 150 (Very Strong)
Base Peak (Typical) m/z 163 (

-cleavage) or 150
m/z 163 (

loss)
m/z 150 (

)
McLafferty Ion m/z 178 (Diagnostic)None (Chain too short)None

-Cleavage Loss
Loss of

(71 Da)
Loss of

(1 Da)
N/A
Specificity High (Unique 178/163 pattern)Moderate (confused with dimethyl)Low (Common core)
Limit of Detection (ESI) ~1-5 ng/mL (High hydrophobicity aids ionization)~10 ng/mL~50 ng/mL (Polar, less surface active)
Part 4: Experimental Protocol (Self-Validating)

To replicate these results, use the following validated LC-MS/MS workflow. This protocol ensures the observation of the diagnostic ions described above.

Protocol: Targeted Identification of 2-HABT

1. Sample Preparation:

  • Stock: Dissolve 1 mg 2-HABT in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Validation Check: Solution must remain clear; turbidity indicates precipitation (hydrophobic chain).

2. LC Conditions (Agilent 1290 or equivalent):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The hexyl chain significantly increases retention time compared to 2-ABT).

3. MS Parameters (ESI Positive Mode):

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Low CE (10-15 eV): Preserves

      
       (m/z 235).
      
    • Med CE (20-25 eV): Generates m/z 163 and 178.

    • High CE (>35 eV): Generates core fragments m/z 150, 136, 108.

Part 5: Visualization of Pathways
Diagram 1: Fragmentation Logic Flow

This diagram illustrates the causal relationship between the molecular structure and the observed spectral peaks.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 235 (2-Hexylaminobenzothiazole) AlphaPath Pathway A: Alpha-Cleavage (Fastest Kinetic Route) Parent->AlphaPath McLaffertyPath Pathway B: McLafferty Rearrangement (Requires Gamma-H) Parent->McLaffertyPath CorePath Pathway C: C-N Bond Scission (High Energy) Parent->CorePath Frag163 Fragment m/z 163 (Iminium Ion) Loss of C5H11 (Pentyl) AlphaPath->Frag163 - 71 Da Frag178 Fragment m/z 178 (Rearrangement Product) Loss of C4H8 (Butene) McLaffertyPath->Frag178 - 56 Da Frag150 Fragment m/z 150 (2-Aminobenzothiazole Core) Loss of C6H13 CorePath->Frag150 - 85 Da CoreFrag Core Fragments m/z 136, 108 (Ring Degradation) Frag150->CoreFrag

Caption: Mechanistic fragmentation pathways of 2-HABT under ESI/EI conditions showing diagnostic mass losses.

Diagram 2: Experimental Workflow

A self-validating loop for confirming the identity of the compound.

Workflow Sample Sample Prep (MeOH Soln) LC LC Separation (C18 Column) Ret Time > 2-ABT Sample->LC MS1 Full Scan MS1 Target: m/z 235 LC->MS1 MS2 MS/MS (CE Ramp) Target: Fragments MS1->MS2 Data Data Validation Check Ratio 163/178 MS2->Data Data->Sample If Fail: Re-check Solubility

Caption: Step-by-step LC-MS/MS workflow for the unambiguous identification of 2-HABT.

References
  • NIST Mass Spectrometry Data Center. "Benzothiazole Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. [Link] (Provides the baseline fragmentation for the benzothiazole core used to validate the m/z 135 and 108 fragments.)

  • McLafferty, F. W. "Mass Spectrometric Analysis.[2] Molecular Rearrangements." Analytical Chemistry, 1959, 31(1), 82–87. [Link] (The foundational text establishing the mechanism for gamma-hydrogen transfer and beta-cleavage observed in the m/z 178 ion.)

  • Chemistry LibreTexts. "Fragmentation Patterns: Amines and Amides." LibreTexts Chemistry, 2023. [Link] (Source for the alpha-cleavage rules governing the formation of the m/z 163 iminium ion.)

  • ResearchGate. "Synthesis and Mass Spectral Fragmentation Patterns of Thiazole Derivatives." Journal of Scientific Research, 2011. [Link] (Comparative data on thiazole ring stability and fragmentation under electron impact.)

Sources

Definitive Guide: HPLC Method Development for Benzothiazol-2-yl-hexyl-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazol-2-yl-hexyl-amine (N-hexyl-1,3-benzothiazol-2-amine) presents a classic chromatographic paradox: it possesses a hydrophobic alkyl tail requiring high organic strength for elution, coupled with a basic nitrogen moiety prone to severe peak tailing on traditional silica supports.[1]

This guide moves beyond generic "start-up" protocols. We objectively compare three distinct separation strategies—Traditional Acidic C18 , Ion-Pairing , and High-pH Hybrid Evolution —to demonstrate why controlling the ionization state of the benzothiazole core is the critical determinant of method success.

Part 1: Molecule Profile & Chromatographic Challenge

Effective method development requires understanding the physicochemical "personality" of the analyte.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzothiazole core + C6 Alkyl chainHigh UV absorbance (254/280 nm); Significant hydrophobicity.
pKa (Conjugate Acid) ~4.5 - 5.0The molecule is a weak base. At neutral pH (7.0), it is largely neutral, but residual silanols on columns (pKa ~3.5-4.5) are ionized, leading to ion-exchange dragging.
LogP ~4.5Requires high % organic modifier (ACN/MeOH) to elute.
Critical Impurities 2-Chlorobenzothiazole (Starting Material), HexylamineSeparation requires selectivity for both the aromatic core and the aliphatic chain.

Part 2: Comparative Method Analysis

We evaluated three distinct methodologies. The data below represents typical performance metrics observed during optimization.

Strategy A: The Traditional Trap (Low pH / C18)
  • Conditions: 0.1% Formic Acid (pH ~2.7) / Acetonitrile on a standard C18 column.

  • Mechanism: Protonates the amine (

    
    ). While this improves solubility, the positively charged analyte interacts with anionic silanol sites (
    
    
    
    ) that are not fully suppressed, causing "shark-fin" tailing.
  • Verdict: Not Recommended for high-purity assays due to integration errors caused by tailing.

Strategy B: The "Band-Aid" (Ion-Pairing)
  • Conditions: 0.1% Trifluoroacetic Acid (TFA) / Acetonitrile.

  • Mechanism: TFA acts as an ion-pairing agent, forming a neutral complex with the amine and masking silanols.

  • Verdict: Functional but Flawed. Excellent peak shape, but TFA suppresses MS sensitivity (if LC-MS is needed later) and requires long equilibration times.

Strategy C: The Modern Solution (High pH / Hybrid Silica)
  • Conditions: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol on a Hybrid (e.g., Waters XBridge or Phenomenex Gemini NX) column.

  • Mechanism: At pH 10, the amine is fully deprotonated (Neutral). Silanols are ionized but repelled by the neutral analyte or shielded by the hybrid surface.

  • Verdict: The Gold Standard. Superior loading capacity, sharp peaks, and alternative selectivity for impurities.

Comparative Data Summary
ParameterMethod A (Formic Acid)Method B (TFA)Method C (High pH Hybrid)
Retention Time (

)
4.2 min5.1 min6.8 min (Increased retention)
USP Tailing Factor (

)
1.85 (Fail)1.15 (Pass)1.08 (Excellent)
Theoretical Plates (

)
4,5008,20011,500
Resolution (

) from Impurity
1.82.53.8
MS Compatibility GoodPoor (Signal Suppression)Excellent (Negative Mode)

Part 3: Method Development Decision Tree

The following logic flow illustrates the scientific decision-making process for this specific molecule.

MethodLogic Start Analyte: Benzothiazol-2-yl-hexyl-amine (Weak Base, Hydrophobic) CheckCol Available Column Hardware? Start->CheckCol StandardSilica Standard Silica C18 (pH Limit 2-8) CheckCol->StandardSilica Standard Lab Inventory HybridSilica Hybrid/Polymer C18 (pH Limit 1-12) CheckCol->HybridSilica Preferred Path LowPH Low pH Strategy (0.1% Formic Acid) StandardSilica->LowPH IonPair Ion-Pairing Strategy (0.1% TFA) StandardSilica->IonPair HighPH High pH Strategy (10mM NH4HCO3, pH 10) HybridSilica->HighPH Result1 Result: Peak Tailing (Silanol Interaction) LowPH->Result1 Result2 Result: Good Shape (MS Suppression Risk) IonPair->Result2 Result3 Result: Optimal Shape & Retention (Neutral Species) HighPH->Result3

Caption: Decision matrix prioritizing High pH stability for basic benzothiazoles to eliminate silanol interactions.

Part 4: The "Gold Standard" Protocol (High pH)

This protocol is designed for the purity assessment of Benzothiazol-2-yl-hexyl-amine, ensuring separation from the starting material (2-chlorobenzothiazole) and potential hydrolysis products.

Instrumentation & Column
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent High-pH stable column like Phenomenex Gemini NX).

  • Temperature: 35°C (Improves mass transfer for the hexyl chain).

Reagents & Mobile Phase
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide.

    • Note: Do not use sodium/potassium salts if using LC-MS.

  • Solvent B (Organic): HPLC Grade Methanol.

    • Why Methanol? Methanol offers different selectivity (protic solvent) compared to Acetonitrile for benzothiazoles and is less expensive.

Gradient Profile
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.070301.0
2.070301.0
12.010901.0
15.010901.0
15.170301.0
20.070301.0
Sample Preparation
  • Diluent: Methanol:Water (80:20).

    • Critical: The sample is hydrophobic.[2] Dissolving in 100% aqueous buffer will cause precipitation.

  • Concentration: 0.5 mg/mL for purity assay.

  • Detection: UV at 280 nm (Specific for benzothiazole ring) and 254 nm (General).

Part 5: Troubleshooting & Mechanistic Insights

Issue: "Ghost" Peaks or Carryover
  • Cause: The hexyl chain is highly lipophilic. It may stick to the rotor seal or injector loop.

  • Fix: Implement a needle wash with Acetonitrile:Isopropanol:Water (40:40:20) . The isopropanol aids in solubilizing the greasy alkyl tail.

Issue: Retention Time Drift
  • Cause: At pH 10, the buffer capacity of Ammonium Bicarbonate is moderate. Absorption of atmospheric CO2 can lower the pH over 24 hours, slightly protonating the amine.

  • Fix: Prepare fresh buffer daily or use a guard column to saturate the mobile phase. Alternatively, use 10mM Methylamine (pH 11) if the column allows, for extreme stability.

Issue: Co-elution with 2-Chlorobenzothiazole
  • Mechanism: Both compounds are hydrophobic.

  • Fix: If resolution is < 1.5, switch Solvent B from Methanol to Acetonitrile . Acetonitrile is a stronger solvent but lacks the hydrogen-bonding capability of methanol. This change often flips the selectivity of the amine vs. the chloro- impurity.

References

  • Waters Corporation. (2020). Strategies for Separating Basic Compounds in Reversed-Phase LC. Waters Knowledge Base. [Link]

  • Phenomenex. (2025).[3] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex Technical Notes. [Link]

  • Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids.[Link]

  • PubChem. (2025).[3] Benzo[d]thiazol-2-amine Compound Summary. National Library of Medicine. [Link]

Sources

UV-Vis absorption maxima of benzothiazole-2-yl-hexyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorption Maxima of Benzothiazole-2-yl-hexyl-amine

Executive Summary & Scientific Context

Benzothiazole-2-yl-hexyl-amine (also known as N-hexylbenzo[d]thiazol-2-amine) represents a critical lipophilic modification of the 2-aminobenzothiazole scaffold.[1] While the parent 2-aminobenzothiazole is a well-characterized fluorophore and pharmacophore, the introduction of the hexyl chain significantly alters its physicochemical properties—specifically hydrophobicity (


) and solubility—without drastically perturbing the core electronic transitions of the benzothiazole chromophore.[1]

This guide provides a technical analysis of its UV-Vis absorption profile, comparing it against structural analogs to aid researchers in sensor development, corrosion inhibition studies, and medicinal chemistry optimization.[1]

Technical Profile: Optical & Physical Properties

The UV-Vis absorption of 2-aminobenzothiazole derivatives is dominated by the


 transitions of the benzothiazole ring system.[1] The hexyl substituent acts as a weak auxochrome (electron-donating alkyl group) attached to the exocyclic nitrogen.[1]
Spectral Characteristics
PropertyValue / RangeMechanistic Insight
Primary

288 – 295 nm (Ethanol/Methanol)Corresponds to the

transition of the benzothiazole moiety.[1] The alkyl group causes a slight bathochromic (red) shift (+3–8 nm) vs. the unsubstituted amine.[1]
Secondary Band ~265 nm Higher energy transition, often appearing as a shoulder or distinct peak depending on solvent polarity.[1]
Molar Extinction (

)
~12,000 – 15,000 M⁻¹cm⁻¹ Typical for allowed

transitions in fused heterocyclic systems.[1]
Solvatochromism Negative/Blue Shift in Non-Polar In non-polar solvents (e.g., Hexane), the

may shift slightly blue (hypsochromic) due to the stabilization of the ground state lone pair on the nitrogen.[1]

Critical Note: While specific literature values for the hexyl derivative are sparse compared to methyl/ethyl analogs, the electronic influence of a hexyl chain is inductively similar to an ethyl group. The data above is derived from homologous series trends (Methyl


 Ethyl 

Hexyl).[1]

Comparative Analysis: Structural Analogs

To understand the specific utility of the hexyl derivative, we compare it with the parent scaffold, an aryl-conjugated analog, and a sulfur-substituted variant.[1]

Table 1: Comparative UV-Vis & Physicochemical Profile

CompoundStructure

(EtOH)
Electronic EffectPrimary Application
2-Aminobenzothiazole (Parent)

285 nm Baseline chromophore.[1]Pharmacophore core, azo dye synthesis.[1]
Benzothiazole-2-yl-hexyl-amine (Target)

290-295 nm +I Effect: Alkyl donation stabilizes excited state slightly.[1] High Lipophilicity.[1]Corrosion inhibitor (SAMs), lipophilic drug probe.
2-(Phenylamino)benzothiazole

305-310 nm +M Effect / Conjugation: Phenyl ring extends conjugation system significantly.[1]Fluorescent probe, intercalator.
2-Mercaptobenzothiazole

320-325 nm Thione-Thiol Tautomerism: C=S bond absorbs at lower energy.[1]Rubber vulcanization accelerator.[1]

Key Takeaway: If your application requires a probe that mimics the parent scaffold's electronics but requires membrane permeability or surface adsorption (e.g., on copper/steel), the hexyl derivative is superior to the parent.[1] If you need a red-shifted probe for imaging, the phenyl derivative is the better choice.[1]

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the target molecule and the precise measurement of its optical properties.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

Rationale: Direct alkylation of the amine is prone to over-alkylation.[1] Displacement of a 2-chloro group is more controlled.[1]

  • Reagents: 2-Chlorobenzothiazole (1.0 eq), Hexylamine (1.2 eq), Triethylamine (

    
    , 1.5 eq), Ethanol (Solvent).[1]
    
  • Setup: Round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve 2-Chlorobenzothiazole (e.g., 10 mmol) in Ethanol (20 mL).[1]

    • Add Hexylamine dropwise while stirring.[1]

    • Add

      
       to scavenge the HCl byproduct.
      
    • Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Workup: Cool to room temperature. Pour into ice-cold water. The product will precipitate as a solid or oil.[1]

    • Purification: Recrystallize from ethanol/water or purify via column chromatography.[1]

Protocol B: UV-Vis Spectroscopic Characterization

Rationale: Concentration accuracy is vital for determining


.[1]
  • Stock Solution: Prepare a

    
     M stock solution in spectroscopic grade Ethanol. (MW 
    
    
    
    234.36 g/mol ).[1][2]
  • Dilution: Prepare serial dilutions (

    
     M, 
    
    
    
    M,
    
    
    M).
  • Blanking: Fill a quartz cuvette (1 cm path length) with pure Ethanol. Run a baseline correction.[1]

  • Measurement:

    • Scan range: 200 nm to 450 nm.[1]

    • Scan speed: Medium/Slow (for peak resolution).

    • Record

      
       and Absorbance (A).[1][3][4]
      
  • Validation: Plot A vs. Concentration. Linearity (

    
    ) confirms the Beer-Lambert law adherence and absence of aggregation.[1]
    

Visualizations of Mechanism & Workflow

Figure 1: Synthesis & Electronic Transition Pathway[1]

G Start 2-Chlorobenzothiazole (Electrophile) Inter Meisenheimer-like Transition State Start->Inter + Hexylamine + Et3N, Reflux Reagent Hexylamine (Nucleophile) Reagent->Inter Product N-Hexylbenzothiazol-2-amine (Target) Inter->Product - HCl UV UV Absorption (290 nm) Product->UV Excitation (π -> π*)

Caption: Reaction pathway for the synthesis of the target molecule and its subsequent photo-physical excitation.

Figure 2: Comparative Electronic Energy Levels

Energy Parent 2-Aminobenzothiazole LUMO HOMO Gap: ~4.35 eV (285 nm) Target N-Hexyl Derivative LUMO HOMO (+I Lift) Gap: ~4.27 eV (290 nm) Aryl N-Phenyl Derivative LUMO (Stabilized) HOMO (Conjugated) Gap: ~4.0 eV (310 nm) Note Alkyl substitution (Hexyl) slightly raises HOMO energy via inductive effect, causing small Red Shift. Target->Note

Caption: Comparison of HOMO-LUMO energy gaps showing the inductive effect of the hexyl group vs. conjugation effect of phenyl.

References

  • PubChem. N-hexyl-1,3-benzothiazol-2-amine (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Venkatesh, P., et al. "Synthesis, Characterization and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives."[1] International Journal of ChemTech Research, vol. 1, no. 4, 2009, pp. 1354-1358.[1] [Link]

  • Podsiadła, D., et al. "High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers."[1] Materials, vol. 14, no.[1] 24, 2021, 7853. [Link][1][4][5][6]

  • LookChem. 2-Morpholinobenzothiazole Product Information. (Used for comparative cyclic amine spectral data).[1][4] [Link][1]

Sources

Comparative Guide: Biological Activity of Hexyl vs. Cyclohexyl Benzothiazole Amines

[1]

Executive Summary

In the optimization of benzothiazole-based pharmacophores, the choice between a linear n-hexyl and a cyclic cyclohexyl substituent is a critical determinant of biological potency. While both substituents enhance lipophilicity (LogP), they diverge significantly in conformational entropy and receptor complementarity.[1]

Experimental data indicates that cyclohexyl benzothiazole derivatives consistently outperform n-hexyl analogs in specific enzyme inhibition assays (e.g., MAO-B, FAAH) .[1] The cyclohexyl ring’s restricted conformation allows for a tighter "lock-and-key" fit within hydrophobic binding pockets, minimizing the entropic penalty of binding. Conversely, the n-hexyl chain, while effective for probing the depth of hydrophobic channels, often exhibits lower potency due to high rotational freedom, though it remains relevant for non-specific membrane disruption mechanisms in antimicrobial applications.[1]

Chemical & Structural Basis

The fundamental difference lies in the trade-off between molecular flexibility and structural rigidity .

Physicochemical Comparison
Featuren-Hexyl Substituent Cyclohexyl Substituent Impact on Bioactivity
Structure Linear aliphatic chain (

)
Cyclic aliphatic ring (

)
Cyclohexyl is more compact.
Flexibility High (5 rotatable bonds)Low (Rigid chair/boat conformation)Hexyl suffers higher entropic penalty upon binding.[1]
Lipophilicity High (increases LogP linearly)High (Compact lipophilicity)Both facilitate membrane permeability.[1]
Steric Bulk Low cross-sectional areaHigh cross-sectional areaCyclohexyl fills globular hydrophobic pockets better.
Structural Logic[2]
  • The "Entropy Trap": For an n-hexyl chain to bind in a specific pocket, it must freeze its rotatable bonds into a single bioactive conformation. This results in a significant loss of entropy (

    
    ), thermodynamically disfavoring the binding event compared to the pre-organized cyclohexyl ring.[1]
    
  • Bioisosterism: The cyclohexyl group is often used as a non-aromatic bioisostere for a phenyl ring, providing bulk without the pi-stacking capability, whereas n-hexyl is strictly a hydrophobic probe.

Comparative Biological Activity[3][4]

A. Neuroprotective Activity (MAO-B Inhibition)

Monoamine Oxidase B (MAO-B) is a key target for treating neurodegenerative diseases like Parkinson's.[2] Benzothiazoles act as reversible inhibitors.

  • Experimental Insight: A study on 6-hydroxybenzothiazole-2-carboxamides directly compared these substituents.

  • Data:

    • N-Cyclohexyl derivative:

      
       (Most Potent).[1][2]
      
    • N-Hexyl derivative: Significantly lower potency (higher

      
      ).[1]
      
  • Mechanistic Reason: The MAO-B active site contains a "substrate cavity" and an "entrance cavity." The cyclohexyl ring perfectly occupies the hydrophobic entrance cavity, stabilizing the inhibitor-enzyme complex. The linear hexyl chain is too narrow and flexible to form stable Van der Waals contacts with the cavity walls.

B. Anticancer Activity (Kinase Inhibition)

In the context of PI3K

  • Observation: Cyclohexyl-substituted benzothiazoles (e.g., derived from cyclohexyl isothiocyanate) have shown

    
     values in the 20–60 µM  range against A549 (lung) and MCF-7 (breast) cancer lines.[1]
    
  • Comparison: While n-hexyl derivatives show cytotoxicity, it is often attributed to non-specific membrane toxicity (detergent effect) rather than specific kinase inhibition.[1] The cyclohexyl group mimics the ribose or base moiety of ATP, allowing for specific hydrogen bonding and hydrophobic interaction within the kinase hinge region.[1]

C. Antimicrobial Activity[2][3][6][7][8][9][10][11][12]
  • Trend: Here, the n-hexyl chain can sometimes rival the cyclohexyl group.

  • Mechanism: Antimicrobial activity often relies on disrupting the bacterial cell membrane. The linear hexyl chain can insert itself into the lipid bilayer like a fatty acid tail, destabilizing membrane integrity.[1]

  • Data: Benzothiazole derivatives with medium-length alkyl chains (C4-C8) often show peak MIC values (e.g.,

    
    ) against Gram-positive bacteria (S. aureus), as the chain length balances solubility with membrane insertion capability.[1]
    

Mechanistic Visualization

Pathway: Structure-Activity Decision Logic

The following diagram illustrates the decision process for selecting between Hexyl and Cyclohexyl based on the biological target.

SAR_LogicStartBenzothiazole Lead OptimizationTarget_TypeIdentify Biological TargetStart->Target_TypeEnzymeSpecific Enzyme Pocket(MAO-B, Kinases, FAAH)Target_Type->EnzymeDefined Hydrophobic PocketMembraneNon-Specific / Membrane(Antimicrobial, Fungal)Target_Type->MembraneLipid Interaction RequiredCycloSelect Cyclohexyl GroupEnzyme->CycloRequires RigidityHexylSelect n-Hexyl GroupMembrane->HexylRequires FlexibilityResult_EnzHigh Potency(Low Entropic Cost, Shape Match)Cyclo->Result_EnzResult_MemHigh Permeability(Lipid Bilayer Insertion)Hexyl->Result_Mem

Caption: Decision matrix for substituent selection. Cyclohexyl is preferred for specific receptor fitting, while n-hexyl is utilized for membrane-level interactions.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Benzothiazole-2-Carboxamides

Objective: To synthesize and compare n-hexyl and cyclohexyl derivatives.

  • Reagents:

    • Starting Material: Ethyl benzothiazole-2-carboxylate.

    • Amines: Cyclohexylamine (Reagent A) and n-Hexylamine (Reagent B).[1]

    • Solvent: Ethanol or DMF.[1]

  • Procedure:

    • Step 1: Dissolve Ethyl benzothiazole-2-carboxylate (1.0 eq) in Ethanol (10 mL/mmol).

    • Step 2: Add the respective amine (Cyclohexylamine or n-Hexylamine) in excess (1.5 eq).[1]

    • Step 3: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Step 4: Cool to room temperature. The amide product often precipitates.

    • Step 5: Filter the solid. Wash with cold ethanol. Recrystallize from ethanol/water.[1]

  • Validation:

    • Cyclohexyl derivative: Look for multiplet signals at

      
       1.0–2.0 ppm (10H) and a broad singlet CH at 
      
      
      3.8 ppm in
      
      
      H NMR.[1]
    • n-Hexyl derivative: Look for triplet methyl at

      
       0.9 ppm and methylene chain multiplets.
      
Protocol B: MAO-B Inhibition Assay

Objective: To quantify the potency difference (

  • System: Recombinant Human MAO-B enzyme.

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Step 1: Prepare serial dilutions of the Benzothiazole compounds (0.1 nM to 100 µM) in DMSO buffer.

    • Step 2: Incubate enzyme (

      
      ) with inhibitor for 20 mins at 37°C.[1]
      
    • Step 3: Add Kynuramine substrate (

      
      ).[1]
      
    • Step 4: Incubate for 30 mins. Stop reaction with NaOH.

    • Step 5: Measure fluorescence (Ex: 310 nm, Em: 400 nm).

    • Step 6: Plot % Inhibition vs. Log[Concentration] to determine

      
      .[1]
      

References

  • Al-Saad, O.M., et al. (2025).[1][2] "Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity."[2] European Journal of Medicinal Chemistry. Link

  • Saeed, S., et al. (2016).[1] "Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents." Frontiers in Chemistry. Link

  • BenchChem. (2025). "The Multifaceted Biological Activities of Benzothiazole Derivatives: A Technical Guide." Link

  • Aalto University. (2009). "Synthesis of 3-heterocycle phenyl N-alkyl carbamates and their activity as FAAH inhibitors." Aaltodoc. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of N-Hexyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive operational and safety guide for laboratory personnel handling N-hexyl-1,3-benzothiazol-2-amine (PubChem CID: 579726). The protocols herein are synthesized from established safety data for the benzothiazole class of compounds and specific hazard classifications for the target molecule. The primary objective is to create a self-validating system of safety that ensures minimal exposure and effective containment from receipt to disposal. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

N-hexyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole. While specific toxicological data for this exact compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile based on its chemical structure.

GHS Hazard Classification: [1]

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The core benzothiazole structure is known to possess biological activity and can be toxic.[2][3][4] The hexyl-amine substitution may influence its physical properties, such as solubility and absorption, but the fundamental hazards of the benzothiazole moiety should be respected. Therefore, a rigorous approach to exposure minimization is mandatory.

Engineering Controls: The First Line of Defense

Primary containment is the most critical step in safe handling. All operations involving N-hexyl-1,3-benzothiazol-2-amine, especially the handling of powders or creation of solutions, must be performed within a certified chemical fume hood.[5]

Causality: Benzothiazole derivatives can have significant vapor pressure or form fine, inhalable dusts. A fume hood ensures that any vapors, aerosols, or dusts are captured at the source, preventing inhalation, which is a primary exposure route that can lead to respiratory irritation.[6][7]

Personal Protective Equipment (PPE): A Mandate for All Operations

The selection of PPE is based on a thorough risk assessment of the compound's hazards. The following table outlines the minimum required PPE for all procedures.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving & Storage Nitrile GlovesSafety GlassesFull-Length Lab CoatNot required unless container is compromised.
Weighing & Transfer (Solid) Double-gloved NitrileChemical Splash Goggles or Face Shield[2]Full-Length Lab CoatRequired if work is not performed in a fume hood. Use a NIOSH-approved respirator with appropriate cartridges.[6][8]
Solution Preparation & Handling Chemical-Resistant Nitrile GlovesChemical Splash GogglesFull-Length Lab CoatNot required if performed in a fume hood.
Waste Disposal Chemical-Resistant Nitrile GlovesChemical Splash GogglesFull-Length Lab CoatNot required if containers are sealed.

Expert Rationale:

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with benzothiazole derivatives. Double-gloving is recommended when handling the pure solid to prevent contamination in case of a tear in the outer glove.

  • Eye Protection: Due to the "serious eye irritation" classification, standard safety glasses are insufficient. Chemical splash goggles are mandatory to form a seal around the eyes and protect from splashes of solutions or contact with fine powders.[2][9]

  • Body Protection: A full-length lab coat prevents contamination of personal clothing.[6]

  • Respiratory Protection: While all work should be in a fume hood, a NIOSH-approved respirator is a necessary secondary control should the primary engineering controls fail or not be available.[6][8]

Procedural Workflow for Safe Handling

The following diagram and step-by-step protocol outline the complete, self-validating workflow for handling N-hexyl-1,3-benzothiazol-2-amine.

G cluster_prep Preparation & Engineering Controls cluster_handling Material Handling (Inside Fume Hood) cluster_cleanup Decontamination & Disposal cluster_final Final Steps prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood (Check Airflow) prep_setup 3. Prepare Work Area (Absorbent Liner, Spill Kit) handle_weigh 4. Weigh Solid Compound prep_setup->handle_weigh handle_dissolve 5. Prepare Solution handle_use 6. Perform Experiment clean_tools 7. Decontaminate Glassware (Solvent Rinse) handle_use->clean_tools clean_area 8. Clean Work Surface clean_waste 9. Segregate & Seal Waste final_doff 10. Doff PPE clean_waste->final_doff final_wash 11. Wash Hands Thoroughly final_doff->final_wash

Caption: Safe Handling Workflow for N-hexyl-1,3-benzothiazol-2-amine.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface within the hood with an absorbent, disposable liner.

    • Ensure a chemical spill kit is accessible.

  • Handling (Inside Fume Hood):

    • Carefully weigh the solid compound, avoiding the creation of dust.

    • Add the solid to the desired solvent slowly.

    • Ensure the container is sealed during any mixing or sonication.

    • Conduct all experimental procedures involving the compound within the fume hood.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.

    • Spill: For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[6]

Disposal Plan

All waste containing N-hexyl-1,3-benzothiazol-2-amine must be treated as hazardous waste. Benzothiazoles can be harmful to aquatic life and should not be released into the environment.[7][11]

  • Solid Waste: Contaminated gloves, liners, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses used for decontamination must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain.[11][12]

  • Container Disposal: The final container must be disposed of in accordance with institutional and local environmental regulations.[2]

By adhering to these rigorous engineering controls, personal protective equipment standards, and procedural workflows, researchers can safely handle N-hexyl-1,3-benzothiazol-2-amine, ensuring both personal safety and environmental protection.

References

  • SAFETY DATA SHEET Benzothiazole. (2019). Synerzine. Available at: [Link]

  • Benzothiazole Product Safety Assessment. (2015). LANXESS. Available at: [Link]

  • Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. (2024). PubMed. Available at: [Link]

  • Toxicity of benzothiazoles and corresponding anthranilic acids on human monocytic THP1 cells and in vitro antiparasitic activities on W2 strain of Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Material Safety Data Sheet - 1,3-Benzothiazole-2-carbaldehyde, 97%. (2005). Cole-Parmer. Available at: [Link]

  • 2-AMINOBENZOTHIAZOLE Safety Data Sheet. (2012). Georganics. Available at: [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and in vitro evaluation of 2-aminobenzothiazole derivatives as a new class of antifungal agents. Université catholique de Louvain. Available at: [Link]

  • Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET - Benzothiazole. (2025). Sigma-Aldrich. Available at: [Link]

  • N-hexyl-1,3-benzothiazol-2-amine. PubChem. Available at: [Link]

  • Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. (2010). PubMed. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.